(1R)-(+)-cis-Pinane
Description
The exact mass of the compound Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C[C@H]1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032280 | |
| Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
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Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Aldrich MSDS] | |
| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
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| Record name | (1R)-(+)-cis-Pinane | |
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CAS No. |
4795-86-2, 6876-13-7 | |
| Record name | (+)-cis-Pinane | |
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| Record name | (1R)-cis-Pinane | |
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| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
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| Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
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| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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| Record name | [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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| Record name | PINANE, CIS-(+)- | |
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Foundational & Exploratory
An In-depth Technical Guide to (1R)-(+)-cis-Pinane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-(+)-cis-Pinane, a bicyclic monoterpene, is a versatile and valuable chiral building block in modern organic synthesis. Derived from the abundant natural product α-pinene, its rigid bicyclic framework and well-defined stereochemistry make it an important starting material and chiral auxiliary in the asymmetric synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic pine-like odor. Its key physical and chemical properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | [1][2][3][4] |
| Molecular Weight | 138.25 g/mol | [1][2][3][4] |
| CAS Number | 4795-86-2 | [1][4] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Characteristic pine-like | [5] |
| Density | 0.856 g/mL at 20 °C | [1][2][3] |
| Boiling Point | 168-169 °C | [1][4] |
| Melting Point | -53 °C | [1] |
| Refractive Index (n²⁰/D) | 1.463 | [1][3] |
| Specific Optical Rotation ([α]²⁰/D) | +24° ± 1° (neat) | [1][3] |
| Solubility | Soluble in water. | [6] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (Proton NMR) | Expected signals in the aliphatic region, typically between 0.8 and 2.5 ppm. The spectrum would show complex splitting patterns due to the rigid bicyclic structure. |
| ¹³C NMR (Carbon NMR) | Expected signals for methyl, methylene, methine, and quaternary carbons in the aliphatic region. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for alkanes. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 138, with a fragmentation pattern typical of bicyclic alkanes. |
Experimental Protocols
The primary route for the synthesis of this compound is the stereoselective catalytic hydrogenation of (+)-α-pinene. The key to a successful synthesis is the choice of catalyst and reaction conditions to maximize the yield of the cis isomer over the trans isomer.
Synthesis of this compound from (+)-α-Pinene
Principle: The hydrogenation of the double bond in α-pinene can lead to both cis and trans isomers of pinane. The use of specific catalysts, such as ruthenium or modified nickel catalysts, can provide high diastereoselectivity for the desired cis product.
Reaction Scheme:
Caption: Catalytic hydrogenation of (+)-α-pinene to this compound.
Method 1: Using Ruthenium Nanoparticles on Amphiphilic Mesoporous Silica [2]
-
Catalyst Preparation: Amphiphilic mesoporous silica modified with trimethoxy(3,3,3-trifluoropropyl)silane (TFPS) and (3-aminopropyl)trimethoxysilane (APTS) is prepared. Ruthenium nanoparticles are then immobilized on this support by a wet impregnation method using RuCl₃·3H₂O as the precursor, followed by reduction with NaBH₄.
-
Hydrogenation Reaction:
-
In a high-pressure reactor, a mixture of (+)-α-pinene, water, and the Ru/MF@MN catalyst is prepared. A typical mass ratio is 200:60:1 (water:α-pinene:catalyst).
-
The reactor is purged with hydrogen and then pressurized to 2 MPa.
-
The reaction mixture is stirred at 35 °C for 1 hour.
-
-
Work-up and Purification:
-
After the reaction, the catalyst is separated by filtration.
-
The organic layer is separated from the aqueous layer.
-
The crude product is purified by fractional distillation to separate the cis-pinane from any trans-pinane and unreacted α-pinene.
-
Method 2: Using a Nickel Catalyst with an Ionic Liquid Layer [7]
-
Catalyst Preparation: A nickel catalyst is supported on a discarded fluid catalytic cracking catalyst (DF3C) and then modified with the ionic liquid 1-ethanol-3-methylimidazolium tetrafluoroborate.
-
Hydrogenation Reaction:
-
The reaction is typically carried out in a stainless steel autoclave.
-
The catalyst and (+)-α-pinene are charged into the reactor.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5.0 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 180 minutes).
-
-
Work-up and Purification:
-
After cooling and depressurizing the reactor, the catalyst is removed by filtration.
-
The resulting product is purified by fractional distillation.
-
Purification
Fractional distillation is the most common method for purifying this compound. Due to the small difference in boiling points between the cis and trans isomers, a distillation column with high theoretical plates is recommended for achieving high purity. The process should be carried out under reduced pressure to prevent thermal degradation.
Applications in Drug Development
The rigid, chiral scaffold of this compound makes it a valuable chiral auxiliary and starting material in the synthesis of enantiomerically pure pharmaceuticals. Its derivatives can be used to introduce specific stereochemistry, which is crucial for the biological activity of many drugs.
Role as a Chiral Building Block
This compound can be chemically modified to create a variety of chiral intermediates. For example, oxidation of the pinane skeleton can lead to functionalized derivatives that are then incorporated into larger, more complex drug molecules.
Use in the Synthesis of Antiviral and Anticancer Drugs
Derivatives of pinane have been investigated for their potential as therapeutic agents.
-
Anti-influenza Agents: Pinane oxime derivatives have been designed and synthesized as novel inhibitors of the M2 proton channel of the influenza A virus, including strains resistant to existing drugs.[2] One potent compound, 11h, demonstrated excellent activity against both H3N2 and H1N1 influenza strains.[2]
Caption: Pinane derivatives as inhibitors of the influenza A M2 proton channel.
-
Synthesis of Taxol Analogs: The "Pinene Path" is a well-known strategy for the total synthesis of the anticancer drug Taxol (Paclitaxel) and its analogs.[1][3][8][9][10] This approach utilizes α-pinene as a chiral starting material to construct the tricyclic core of the Taxol molecule. While the direct starting material is α-pinene, the underlying pinane framework is central to establishing the correct stereochemistry in the early stages of the synthesis.
Caption: The "Pinene Path" for the synthesis of Taxol.
Safety and Handling
This compound is a flammable liquid and vapor. It is also an aspiration hazard and may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be followed. Keep away from heat, sparks, open flames, and other ignition sources.
Conclusion
This compound is a fundamentally important chiral building block in asymmetric synthesis. Its ready availability from natural sources, coupled with its well-defined stereochemistry, provides a powerful tool for the construction of complex, enantiomerically pure molecules. The applications of pinane derivatives in the development of novel antiviral and anticancer agents highlight the continued importance of this versatile monoterpene in the pharmaceutical industry. Further research into new catalytic methods for its synthesis and novel applications of its derivatives will undoubtedly continue to expand its role in drug discovery and development.
References
- 1. Toward the total synthesis of taxol and its analogs - ProQuest [proquest.com]
- 2. Design and synthesis of pinane oxime derivatives as novel anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (+-)-cis-Pinane | C10H18 | CID 6429433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 4795-86-2 [m.chemicalbook.com]
- 7. (1S)-(-)-alpha-Pinene(7785-26-4) 1H NMR [m.chemicalbook.com]
- 8. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 9. A new and practical approach to the synthesis of taxol and taxol analogs: the pinene path. | Semantic Scholar [semanticscholar.org]
- 10. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (1R)-(+)-cis-Pinane
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties and absolute configuration of (1R)-(+)-cis-Pinane, a significant bicyclic monoterpene. This document delves into its structural characteristics, methods of synthesis, and the experimental protocols used to determine its unique three-dimensional architecture. This compound is a valuable chiral building block in asymmetric synthesis, making a thorough understanding of its stereochemistry essential for its application in pharmaceutical and agrochemical industries.[1]
Introduction to Pinane Stereochemistry
Pinane (C₁₀H₁₈) is a saturated bicyclic hydrocarbon derived from the hydrogenation of pinenes.[2] Its rigid bicyclo[3.1.1]heptane skeleton contains three stereocenters, leading to the existence of multiple stereoisomers. The designation "cis" refers to the relative stereochemistry of the C2 methyl group and the C6 gem-dimethyl bridge, where they reside on the same face of the bicyclic system.
The molecule of interest, this compound, is a specific enantiomer. The "(1R)" descriptor denotes the absolute configuration at carbon-1 of the bicyclic ring system according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. This compound is a key chiral auxiliary, temporarily incorporated into a synthesis to selectively form a single enantiomer of a desired product.[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is critical for its identification, characterization, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [4] |
| Molecular Weight | 138.25 g/mol | [4][5] |
| CAS Number | 4795-86-2 | [4][5] |
| Appearance | Colorless liquid | [1] |
| Odor | Pine-like | [1] |
| Melting Point | -53 °C | [4] |
| Boiling Point | 168-169 °C (lit.) | [2][4][6] |
| Density | 0.856 g/mL at 20 °C (lit.) | [4][6] |
| InChI Key | XOKSLPVRUOBDEW-DJLDLDEBSA-N | [5] |
Synthesis and Reaction Pathways
The primary industrial route to this compound is the catalytic hydrogenation of (+)-α-pinene, a readily available natural product. The key challenge in this synthesis is to control the diastereoselectivity to favor the cis isomer over the trans isomer.
The logical workflow for the synthesis and a key reaction of this compound are illustrated below.
Caption: Synthesis of this compound and its subsequent autoxidation.
While specific industrial protocols are proprietary, a general laboratory-scale procedure for the stereoselective hydrogenation of α-pinene to cis-pinane is outlined below. The choice of catalyst is crucial for high diastereoselectivity.
-
Catalyst Preparation: A modified skeleton nickel catalyst, such as Raney-nickel, or a ruthenium-based catalyst is prepared and activated according to standard procedures.[5][7]
-
Reaction Setup: A high-pressure autoclave reactor is charged with (+)-α-pinene and a suitable solvent (e.g., ethanol or hexane). The catalyst is then added under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 1-5 MPa). The reaction mixture is heated (typically 100-150 °C) and stirred vigorously to ensure efficient mixing.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of α-pinene and the selectivity towards cis-pinane.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The solvent is removed by distillation. The resulting crude pinane mixture is then purified by fractional distillation to isolate the high-purity cis-pinane. Conversion rates can exceed 99%, with cis-pinane content reaching up to 96.6%.[5]
Determination of Absolute Configuration
The determination of the absolute configuration of a chiral molecule like this compound is a non-trivial task that relies on a combination of spectroscopic and computational methods.
The logical workflow for determining the absolute configuration is depicted below.
Caption: General workflow for the determination of absolute configuration.
A. NMR Spectroscopy with Chiral Solvating Agents
This technique is used to determine the enantiomeric purity and can assist in assigning the absolute configuration by comparing spectra to known standards.
-
Sample Preparation: A solution of the pinane sample is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent (CSA): A chiral solvating agent is added to the NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers of pinane.
-
Data Acquisition: ¹H or ¹³C NMR spectra are acquired. The formation of diastereomeric complexes leads to separate signals for each enantiomer.
-
Analysis: The integration of the separated signals allows for the determination of the enantiomeric excess. The absolute configuration can be inferred by comparing the chemical shift differences with those obtained for standards of known configuration.
B. X-ray Crystallography of a Derivative
Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.
-
Derivative Synthesis: this compound is reacted with a suitable reagent to form a solid, crystalline derivative. This often involves introducing a heavy atom, which facilitates the crystallographic analysis.
-
Crystal Growth: Single crystals of the derivative suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule.
-
Absolute Configuration Determination: The absolute configuration is determined using anomalous dispersion effects, typically from the heavy atom, which allows for the unambiguous assignment of the (R) and (S) configuration at each stereocenter.
C. Computational Chemistry
Theoretical calculations are powerful tools for correlating experimental data with specific stereoisomers.
-
Model Building: 3D models of both the (1R) and (1S) enantiomers of cis-pinane are constructed.
-
Conformational Search: A conformational search is performed to identify the lowest energy conformers for each enantiomer.
-
Property Calculation: Spectroscopic properties, such as NMR chemical shifts or chiroptical properties (e.g., optical rotation, circular dichroism), are calculated for the low-energy conformers using methods like Density Functional Theory (DFT).
-
Comparison: The calculated properties are compared with the experimental data. A match between the calculated properties of one enantiomer and the experimental data allows for the assignment of the absolute configuration.
Stereochemical Relationships in the Pinane System
The pinane molecule has two main diastereomers: cis-pinane and trans-pinane. Each of these diastereomers exists as a pair of enantiomers. The relationship between these isomers is crucial for understanding their distinct physical and chemical properties.
Caption: Stereochemical relationships between the isomers of pinane.
This guide provides a foundational understanding of the stereochemistry of this compound. The detailed information on its properties, synthesis, and configurational analysis serves as a valuable resource for professionals engaged in research and development in the chemical and pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemscene.com [chemscene.com]
- 5. A method for preparing cis-pinane by asymmetric catalytic hydrogenation of α-pinene - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Industrial Production of (1R)-(+)-cis-Pinane from α-Pinene
For Researchers, Scientists, and Drug Development Professionals
(1R)-(+)-cis-Pinane, a bicyclic monoterpenoid, is a valuable chiral intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its industrial production primarily relies on the catalytic hydrogenation of α-pinene, a renewable raw material sourced from turpentine oil. The primary challenge in this process is achieving high diastereoselectivity for the desired cis-isomer over the trans-isomer. This guide details the prevalent catalytic systems, experimental protocols, and purification techniques employed in the large-scale synthesis of this compound.
Core Synthesis: Catalytic Hydrogenation of α-Pinene
The conversion of α-pinene to this compound is achieved through catalytic hydrogenation. The choice of catalyst and optimization of reaction conditions are critical to maximize the yield and selectivity of the cis-isomer.[1]
Comparative Data of Catalytic Systems
The following tables summarize quantitative data from various catalytic systems for the hydrogenation of α-pinene to cis-pinane.
Table 1: Nickel-Based Catalytic Systems
| Catalyst System | Support/Modifier | Temperature (°C) | Pressure (MPa) | α-Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reference |
| Modified Skeleton Nickel (Raney-Nickel) | NiCl₂·6H₂O | 80-100 | 2.0-3.0 | >99 | 95.9-96.8 | [2] |
| Modified Skeleton Nickel (Raney-Nickel) | CoCl₂·6H₂O | 80-85 | 2.0-3.0 | 99.3 | 96.6 | [2] |
| Nickel on Discarded Fluid Catalytic Cracking Catalyst (DF3C) | 10 wt% [C₂OHmim][BF₄] Ionic Liquid | Not Specified | 5 | >99 | >98 | [3][4] |
| Amphiphilic Ni-based Catalyst | Nitrogen-doped carbon layer and mesoporous silica | 120 | 3.0 | 99.7 | 95.1 | [5][6] |
Table 2: Noble Metal Catalytic Systems
| Catalyst System | Support/Modifier | Temperature (°C) | Pressure (MPa) | α-Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reference |
| Palladium-Nickel Bimetallic Nanoparticles | P123 Micelle | 50 | 0.7 | 99.8 | 96.3 | [7] |
| Ruthenium Nanoparticles | Functionalized Amphiphilic Mesoporous Silica | 35 | 2 | 99.9 | 98.9 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
1. Hydrogenation using Modified Skeleton Nickel Catalyst
-
Catalyst Preparation and Modification: A skeleton nickel catalyst is modified with a 7% NiCl₂·6H₂O solution.[2]
-
Reaction Procedure:
-
The autoclave is charged with α-pinene and the modified skeleton nickel catalyst. The catalyst amount is 3-5% of the pinene weight.[2]
-
The air in the reactor is replaced by purging with hydrogen gas five times.[7]
-
The reactor is pressurized with hydrogen to 2.0-3.0 MPa.[2]
-
The reaction mixture is heated to 80-100°C and stirred for 8-13 hours.[2]
-
Upon completion, the product is collected and analyzed. For subsequent batches, 0.5-1.0% of the catalyst is added.[2]
-
2. Hydrogenation using Palladium-Nickel Bimetallic Nanoparticle Catalyst
-
Catalyst Preparation: Palladium-nickel bimetallic nanoparticles are synthesized within a polyethylene oxide-polypropylene oxide-polyethylene oxide (P123) three-block copolymer micelle.[7]
-
Reaction Procedure:
-
0.4g of α-pinene and 3mg of sodium carbonate are added to the reactor containing the catalyst.[7]
-
The reactor is purged with hydrogen five times.[7]
-
The reactor is pressurized to 0.7 MPa with H₂.[7]
-
The reaction is stirred at 50°C for 3 hours.[7]
-
After the reaction, the upper product phase is collected for analysis.[7]
-
3. Aqueous-Phase Hydrogenation using an Amphiphilic Ni-based Catalyst
-
Catalyst Synthesis: A hollow nanospheric material with a nitrogen-doped carbon inner layer and a mesoporous silica outer layer is prepared. Nickel nanoparticles are loaded onto this support via impregnation.[5][6]
-
Reaction Procedure:
-
1.0 g of α-pinene and 0.05 g of the catalyst are added to a 50 mL PTFE-lined autoclave with 4 mL of water.[5][6]
-
The autoclave is purged with 1 MPa hydrogen three times.[6]
-
The reactor is then charged with 3 MPa of hydrogen.[6]
-
The mixture is heated to 120°C in an oil bath and stirred for 3 hours.[6]
-
Post-Synthesis Purification
The purification of this compound from the reaction mixture is crucial to achieve the high purity required for its applications. The primary impurities include the trans-isomer (trans-pinane), unreacted α-pinene, and solvents.[1]
-
Fractional Distillation: This is the most common industrial method, leveraging the difference in boiling points between cis-pinane and trans-pinane for separation.[1]
-
Chromatography: Various forms of chromatography can also be employed for purification.[1]
Process Workflow and Logic
The following diagrams illustrate the general workflow for the industrial production of this compound and the logical relationship of key process parameters.
Caption: General workflow for the production of this compound.
Caption: Key parameters influencing the synthesis of cis-Pinane.
References
- 1. This compound | 4795-86-2 | Benchchem [benchchem.com]
- 2. CN1054595C - Catalytic hydrogenation process preparing cis-pinane from pinene - Google Patents [patents.google.com]
- 3. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst - ProQuest [proquest.com]
- 7. Method for preparing cis-pinane by catalyzing alpha-pinene hydrogenation by means of palladium-nickel bimetallic catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation of cis-pinane via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Natural Sources and Derivatives of the Pinane Skeleton
For Researchers, Scientists, and Drug Development Professionals
The pinane monoterpene skeleton is a fundamental bicyclic scaffold found in a plethora of natural products, most notably in the essential oils of coniferous trees. This guide provides a comprehensive overview of the natural sources of pinane-type compounds, their key derivatives, and their significant biological activities. Detailed experimental protocols for extraction, synthesis, and biological evaluation are provided, alongside a summary of quantitative data and visual representations of key signaling pathways modulated by these compounds.
Natural Sources and Key Derivatives of the Pinane Skeleton
The pinane skeleton is most famously represented by its two main isomers, α-pinene and β-pinene, which are abundant in nature.[1] These compounds and their derivatives are primarily found in the essential oils of various plant species, particularly those of the Pinus genus.[1]
α-Pinene and β-Pinene: These are the most widespread pinane-type monoterpenes.[1] α-Pinene is a major component of turpentine and is responsible for the characteristic scent of pine trees.[1] Both isomers are found in numerous other plants, including rosemary (Rosmarinus officinalis), sage (Salvia spp.), and cannabis (Cannabis sativa).[1]
Verbenone: This derivative is a bicyclic ketone monoterpene and a primary constituent of the oil of Spanish verbena.[1] It is also found in the oil of rosemary.[1] Verbenone is of significant interest as an insect pheromone, particularly in the control of bark beetles.[1]
Myrtenol: This monoterpenoid is a derivative of β-pinene and is found in the essential oil of myrtle (Myrtus communis).
Camphor and Borneol: These oxygenated derivatives are found in various aromatic plants.[2] Borneol can be extracted from the resin and essential oil of plants from the Dipterocarpaceae, Lamiaceae, Valerianaceae, and Asteraceae families.[2] Camphor is famously derived from the camphor tree (Cinnamomum camphora).[2]
Data Presentation: Quantitative Analysis of Pinane Derivatives in Natural Sources
The concentration of pinane derivatives can vary significantly depending on the plant species, geographical location, and extraction method. The following tables summarize the quantitative data for key pinane derivatives in various essential oils, as determined by gas chromatography-mass spectrometry (GC-MS).
| Plant Species | α-Pinene (%) | β-Pinene (%) | Reference |
| Salvia tomentosa | 5.73 - 24.65 | 37.28 - 39.7 | [2] |
| Pinus oocarpa | 3.5 | - | [3] |
| Plant Species | Camphor (%) | Borneol (%) | Reference |
| Salvia officinalis | 10.7 - 19.8 | - | [4] |
| Salvia tomentosa | 9.7 | 7.88 - 29.32 | [2] |
| Salvia candidissima | 28.94 | 9.44 | [1] |
| Plant Species | Verbenone (%) | Reference |
| Dendranthema indicum var. aromaticum | 3.10 | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of pinane derivatives.
Extraction of Essential Oils by Steam Distillation
Steam distillation is a common method for extracting essential oils from plant material.[6][7]
Procedure:
-
Collect fresh plant material, such as pine needles or twigs.[6]
-
Place the plant material into a distillation flask.[4]
-
Pass steam through the plant material to vaporize the volatile compounds.[6]
-
The steam and volatile compounds are then passed through a condenser to cool and liquefy.[7]
-
The mixture of water and essential oil is collected in a separator, where the less dense oil phase can be separated from the aqueous phase.[7]
-
The collected essential oil can be dried over anhydrous sodium sulfate to remove any residual water.
Synthesis of Pinane Derivatives
Verbenone can be synthesized from α-pinene through allylic oxidation.[8][9]
Procedure:
-
Dissolve (1R)-(+)-α-pinene in dry benzene in a Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet.[8]
-
Warm the solution to 65°C.[8]
-
Add lead tetraacetate to the solution over a period of 20 minutes.[8]
-
Maintain the reaction at 65°C with stirring for 1 hour.[8]
-
Cool the reaction mixture to room temperature and filter through Celite.[8]
-
Wash the filtrate with water to precipitate lead oxide, and then filter again.[8]
-
Separate the organic layer and extract the aqueous layer with ether.[8]
-
Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of acetates.[8]
-
Hydrolyze the acetates using a 10% potassium hydroxide solution in aqueous methanol with stirring for 24 hours.[8]
-
Extract the resulting mixture of alcohols with ether, dry the combined ethereal fractions, and concentrate.[8]
-
Dissolve the mixture of alcohols in ether and cool to 0°C.[8]
-
Add a mixture of sodium dichromate dihydrate, water, and concentrated sulfuric acid to the solution over 30 minutes.[8]
-
Stir the mixture at 0°C for 1 hour, then at room temperature overnight.[8]
-
Dilute with water and extract with ether.[8]
-
Wash the combined ethereal extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.[8]
-
Purify the crude verbenone by distillation under reduced pressure.[8]
Borneol can be synthesized by the reduction of camphor.[10]
Procedure:
-
Dissolve camphor in methanol.[10]
-
Add sodium borohydride (NaBH₄) to the solution.[10]
-
Stir the reaction mixture for 30 minutes.[10]
-
Add water to the solution to precipitate the borneol and isoborneol products.[10]
-
Isolate the product mixture by filtration.[10]
-
The product can be further purified by sublimation.[11]
Analysis of Pinane Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds in essential oils.[12][13]
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as heptane.[14]
-
Injection: Inject a small volume (e.g., 1 μL) of the diluted sample into the GC injector port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.[15]
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5ms).[15] The column is housed in an oven where the temperature is programmed to increase over time (e.g., from 65°C to 220°C at a rate of 5°C/min) to separate the components based on their boiling points and interactions with the stationary phase.[14]
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio.[15]
-
Identification: The mass spectrum of each component is compared to a library of known spectra for identification.[13]
-
Quantification: The peak area of each component in the chromatogram is proportional to its concentration in the sample.[14]
Evaluation of Biological Activities
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[16][17]
Procedure:
-
Prepare a reaction mixture containing 0.45 mL of bovine serum albumin (5% aqueous solution) and 0.05 mL of the essential oil sample at the desired concentration (e.g., 250 μg/mL).[16]
-
Adjust the pH of the mixture to 6.3 using 1N HCl.[16]
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.[16]
-
After cooling, measure the absorbance of the solution at 660 nm.[16]
-
Use a known anti-inflammatory drug, such as diclofenac, as a positive control.[16]
-
Calculate the percentage inhibition of protein denaturation.
This is a common method to evaluate the peripheral analgesic activity of a compound in animal models.[3][18]
Procedure:
-
Divide the experimental animals (e.g., mice) into groups: a negative control group (vehicle), a positive control group (known analgesic), and one or more test groups receiving different doses of the pinane derivative.[3]
-
Administer the test compound or control substance to the animals (e.g., by oral gavage or intraperitoneal injection).[18]
-
After a set period (e.g., 30 minutes), induce pain by intraperitoneally injecting a dilute solution of acetic acid (e.g., 0.6%).[18]
-
Observe the animals for a specific period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions), which is an indicator of pain.[18]
-
Calculate the percentage of analgesic activity by comparing the number of writhes in the test groups to the control group.[3]
Signaling Pathways Modulated by Pinane Derivatives
Pinane derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell survival.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[19][20] α-Pinene has been shown to inhibit this pathway.[21][22] The mechanism involves the upregulation of the inhibitor of NF-κB (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB.[21] This, in turn, suppresses the transcription of pro-inflammatory genes.[7]
Caption: The inhibitory effect of α-pinene on the NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and other cellular processes.[7] α-Pinene has been demonstrated to suppress the activation of MAPKs, contributing to its anti-inflammatory effects.[7]
Caption: The suppressive effect of α-pinene on the MAPK signaling cascade.
This guide provides a foundational understanding of the natural sources, derivatives, and biological activities of compounds possessing the pinane skeleton. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the diverse derivatives and their mechanisms of action will continue to unveil the therapeutic potential of this important class of natural products.
References
- 1. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]
- 10. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. GC/MS profiling of essential oils from Bontia daphnoides L., chemometric discrimination, isolation of dehydroepingaione and evaluation of antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 16. jabsonline.org [jabsonline.org]
- 17. Chemical composition, in vitro antioxidant and anti-inflammatory properties of essential oils of four dietary and medicinal plants from Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of (1R)-(+)-cis-Pinane
For researchers, scientists, and professionals engaged in drug development and chemical analysis, a thorough understanding of the spectral characteristics of chiral molecules like (1R)-(+)-cis-Pinane is fundamental. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate analysis and interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound, a bicyclic monoterpene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: The specific spectral data points for this compound were not explicitly found in the provided search results. The tables are structured to be populated with experimental data.
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Apply a 90° pulse.
-
Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the FID using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Acquire the FID for a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for the separation of terpenes.
-
Oven Program: Implement a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Source and Transfer Line Temperatures: Maintain the ion source and transfer line at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Autoxidation of (1R)-(+)-cis-Pinane in Air: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the autoxidation process of (1R)-(+)-cis-Pinane when exposed to air. The document details the reaction mechanisms, products, and experimental protocols relevant to researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, a bicyclic monoterpene derivative, is a valuable chiral building block in the synthesis of various natural products and active pharmaceutical ingredients. Its saturated hydrocarbon structure, however, is susceptible to autoxidation, a spontaneous oxidation process initiated by atmospheric oxygen. This process, which proceeds via a free radical chain mechanism, can lead to a mixture of oxygenated products, primarily hydroperoxides and alcohols. Understanding and controlling this autoxidation is crucial for ensuring the stability and purity of this compound during storage and for harnessing its oxidation products for synthetic purposes.
The Autoxidation Process: Mechanism and Products
The autoxidation of this compound is a radical chain reaction involving initiation, propagation, and termination steps. The primary site of oxidation is the tertiary carbon atom at position 2, leading to the formation of pinane-2-hydroperoxides. Subsequent reactions can yield a variety of other oxygenated derivatives.
Key Products:
-
cis-Pinane-2-hydroperoxide: The primary product of autoxidation.
-
cis-Pinan-2-ol and trans-Pinan-2-ol: Diastereoisomeric alcohols formed from the reduction of the hydroperoxide or through other radical pathways.
-
Side Products: "Ene" reaction products, such as diastereoisomeric 1,2-dimethyl-3-isopropenylcyclopentanols, can also be formed.[1][2]
Quantitative Data on Product Distribution
The selectivity of the autoxidation of cis-pinane is influenced by the reaction conditions, particularly the presence or absence of catalysts. The following tables summarize the quantitative data on product distribution from the autoxidation of a mixture of cis- and trans-pinane, which provides valuable insights into the reactivity of the cis isomer.
Table 1: Product Selectivity in Non-Catalytic Autoxidation of Pinanes
| Product | Selectivity (%) | cis:trans Ratio of Pinanols | Conversion (%) | Reference |
| Pinanols | 62 | 5:1 | 17 | [1][2] |
Table 2: Product Selectivity in Catalytic Autoxidation of Pinanes using Co(OAc)₂/Mn(OAc)₂/NH₄Br
| Product | Selectivity (%) | cis:trans Ratio of Pinanols | Conversion (%) | Reference |
| Pinanols | 71 | 3:1 | 17 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the autoxidation of cis-pinane based on cited literature. While the original experiments may have used pure oxygen, these protocols can be adapted for use with air, though reaction times may be longer.
Non-Catalytic Autoxidation of cis-Pinane
This protocol focuses on the formation of pinane hydroperoxides in the absence of a metal catalyst.
Materials:
-
This compound
-
A three-necked flask (125 mL)
-
Reflux condenser
-
Thermometer
-
Gas inlet tube with a glass frit
-
Magnetic stirrer with a heating plate
-
Air or oxygen source
-
Sodium sulfite (Na₂SO₃) solution (for reduction)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Equip a 125 mL three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube with a glass frit.
-
Charge the flask with a known amount of this compound (e.g., 12.4 g of a cis/trans mixture as in the reference).[2]
-
Commence magnetic stirring and heat the flask to a constant temperature between 80 to 125 °C.[2]
-
Introduce a steady stream of air or oxygen into the reaction mixture through the gas inlet tube.
-
Monitor the reaction progress by iodometric titration to determine the hydroperoxide concentration.[2]
-
Stop the reaction at the desired conversion (e.g., approximately 17% to maintain selectivity for the hydroperoxide).[2]
-
To obtain the corresponding alcohols, the resulting pinane hydroperoxides can be reduced. For example, by adding the reaction mixture dropwise over 4 hours to a heated (60 °C) aqueous solution of sodium sulfite (1.27 mol L⁻¹).[2]
-
After reduction, separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, dry with magnesium sulfate, and evaporate the solvent under reduced pressure to yield the pinanol products.[2]
Catalytic Autoxidation of cis-Pinane
This protocol utilizes a transition metal catalyst system to promote the formation of pinanols directly.
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂)
-
Ammonium bromide (NH₄Br)
-
Solvent (e.g., chlorobenzene)
-
Experimental setup as described in section 4.1.
Procedure:
-
Prepare the catalytic system by dissolving Co(OAc)₂, Mn(OAc)₂, and NH₄Br in the chosen solvent in a molar ratio of 9:1:5.[1][2]
-
In the three-necked flask, dissolve the this compound in the solvent.
-
Add the catalyst solution to the pinane solution. A substrate-to-catalyst molar ratio of 10:1 has been reported to be effective.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with continuous stirring.[1]
-
Bubble air or oxygen through the mixture.
-
Monitor the reaction until the desired conversion is reached (e.g., 17%).[1]
-
After the reaction, the product mixture can be analyzed and purified using standard techniques such as gas chromatography and distillation.
Visualizations
The following diagrams illustrate the key chemical pathways in the autoxidation of this compound.
References
A Technical Guide to the Catalytic Hydrogenation of α-Pinene to Cis-Pinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective hydrogenation of α-pinene to cis-pinane is a critical transformation in the synthesis of various high-value chemicals, including fragrances, pharmaceuticals, and specialty polymers. Cis-pinane, in particular, serves as a key chiral intermediate. This technical guide provides a comprehensive overview of the catalytic hydrogenation of α-pinene, with a focus on achieving high selectivity for the cis-isomer. It delves into various catalytic systems, detailed experimental protocols, and a summary of key performance data. The guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
Introduction
α-Pinene, a bicyclic monoterpene, is a readily available and renewable starting material derived from turpentine. Its hydrogenation can yield two stereoisomers: cis-pinane and trans-pinane. The selective synthesis of cis-pinane is often desired due to its specific biological and chemical properties.[1] The stereochemical outcome of the hydrogenation is predominantly influenced by the catalyst system, reaction conditions, and the inherent steric hindrance of the α-pinene molecule. The addition of hydrogen typically occurs from the less hindered face of the double bond, leading to the formation of the cis isomer in a syn-addition process.
Catalytic Systems and Performance
A variety of heterogeneous catalysts have been investigated for the hydrogenation of α-pinene. These include both noble and non-noble metals supported on various materials. The choice of catalyst and support significantly impacts the conversion of α-pinene and the selectivity towards cis-pinane.
Nickel-Based Catalysts
Nickel catalysts are a cost-effective option and have shown high activity and selectivity.
-
Raney Nickel: This catalyst is widely used in industrial processes.
-
Supported Nickel Catalysts: Supports such as alumina (Al₂O₃), silica (SiO₂), and discarded fluid catalytic cracking (DF3C) catalysts have been employed to enhance the performance and stability of nickel catalysts.[2] The use of an ionic liquid layer on a Ni/DF3C catalyst has been reported to significantly improve selectivity to cis-pinane, reaching over 98%.[2]
-
Nickel Boride (Ni-B) and Nickel Phosphide (Ni-P) Catalysts: These amorphous alloy catalysts, often prepared by electroless deposition, have demonstrated excellent selectivity due to electronic and steric effects.[3][4]
Noble Metal Catalysts
Noble metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly active catalysts for this reaction, often operating under milder conditions.
-
Palladium on Carbon (Pd/C): A common and efficient catalyst, though selectivity can sometimes be lower than other systems.[2]
-
Platinum on Carbon (Pt/C): Known for high selectivity towards cis-pinane, with reports of up to 98.5% selectivity in ethanol as a solvent.[2]
-
Ruthenium Nanocatalysts: Ru nanoparticles have demonstrated excellent selectivity (above 98%) for cis-pinane in aqueous micellar nanoreactors.[5]
-
Rhodium on Carbon (Rh/C) and Iridium on Carbon (Ir/C): These have also been studied, with reports indicating simultaneous hydrogenation and isomerization reactions.[2]
Bimetallic Catalysts
The combination of a noble metal with a less expensive metal can enhance catalytic performance and reduce costs. For instance, palladium-nickel bimetallic catalysts have been developed to improve activity and selectivity.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the hydrogenation of α-pinene to cis-pinane under different experimental conditions.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | α-Pinene Conversion (%) | Cis-Pinane Selectivity (%) | Reference |
| Ni/Hal | Haluminosilicate | 100 | 5.0 | - | >95 | 92 | [6] |
| Co/Hal | Haluminosilicate | 100 | 5.0 | - | ~80 | 95 | [6] |
| 0.10-IL-Ni/DF3C | DF3C with Ionic Liquid | 100 | 5.0 | - | >99 | >98 | [2] |
| Ru Nanoparticles | - | 50 | 0.5 | Water (micellar) | >99 | >98 | [5] |
| Pd/C | Carbon | - | - | n-octane | - | - | [2] |
| Pt/C (5 wt%) | Carbon | - | - | Ethanol | - | 98.5 | [2] |
| Skeleton Ni | - | 120 | 2.0 | - | 99.3 | 92.6 | [7] |
| Ni-B/KIT-6 | KIT-6 | - | - | - | 90.62 | 97.67 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Hydrogenation using Ru(0) Nanoparticles in Aqueous Micellar Nanoreactors[5]
Catalyst Preparation:
-
A mixture of RuCl₃ and the surfactant TPGS-1000 in water is prepared in a reactor.
-
The mixture is stirred for 10 minutes at 25 °C.
-
The reactor is sealed and purged with H₂ to remove air.
-
The reactor is then pressurized to 0.5 MPa with H₂ and placed in a 50 °C water bath.
-
After stirring for 1 hour, the reactor is cooled to ambient temperature and vented, yielding a homogeneous dark solution of the Ru(0) nanoparticle catalyst.
Hydrogenation Procedure:
-
0.2730 g of α-pinene is added to the prepared catalyst system.
-
The reactor is sealed and purged with H₂.
-
The reactor is pressurized to 0.5 MPa with H₂ and placed in a 50 °C water bath.
-
The mixture is stirred for 1.5 hours.
-
After the reaction, the products are isolated by liquid-liquid extraction with ethyl acetate (5 x 0.5 mL).
-
The combined ethyl acetate extracts are analyzed using gas chromatography (GC).
Hydrogenation using a Nickel Catalyst Supported on a Discarded Fluid Catalytic Cracking Catalyst with an Ionic Liquid Layer (SCILL)[2][6]
Catalyst Preparation (General Concept):
-
A discarded fluid catalytic cracking catalyst (DF3C) is used as the support.
-
Nickel is supported on the DF3C via impregnation or other standard methods.
-
The supported nickel catalyst is then coated with a thin layer of an ionic liquid (e.g., [C₂OHmim][BF₄]).
Hydrogenation Procedure:
-
60 mL of α-pinene and 5.0 g of the catalyst are placed in a reactor.
-
The reactor is pressurized to 5.0 MPa with H₂.
-
The reaction is carried out at 100 °C for 180 minutes with stirring.
-
After the reaction, the catalyst is separated, and the product mixture is analyzed.
Continuous Hydrogenation in a Fixed-Bed Reactor using Skeleton Ni Catalyst[7]
Experimental Setup:
-
A fixed-bed reactor packed with skeleton Ni catalyst.
Procedure:
-
The reactor is heated to the desired temperature (e.g., 120 °C).
-
Hydrogen gas is introduced into the reactor to achieve the desired pressure (e.g., 2 MPa).
-
α-Pinene is fed into the reactor at a specific liquid hourly space velocity (LHSV), for example, 0.75 h⁻¹.
-
The ratio of hydrogen to α-pinene is controlled (e.g., 20).
-
The product stream is collected at the reactor outlet and analyzed to determine conversion and selectivity.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the catalytic hydrogenation of α-pinene.
Experimental Workflow for Batch Hydrogenation
Caption: A typical experimental workflow for the batch hydrogenation of α-pinene.
Factors Influencing Selectivity
Caption: Key factors influencing the selectivity towards cis-pinane.
Conclusion
The catalytic hydrogenation of α-pinene to cis-pinane can be achieved with high conversion and selectivity using a range of catalytic systems. Non-noble metal catalysts, particularly nickel-based systems, offer a cost-effective route with excellent performance, especially when modified with promoters or supported on appropriate materials. Noble metal catalysts, while more expensive, are highly active under mild conditions and can provide exceptional selectivity. The choice of catalyst, support, and reaction conditions must be carefully optimized to achieve the desired outcome. This guide provides a foundational understanding and practical protocols to aid researchers in the development of efficient and selective processes for the synthesis of cis-pinane.
References
- 1. researchgate.net [researchgate.net]
- 2. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemistry of Pinane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry surrounding pinane-based monoterpenes, focusing on the structures, properties, and key chemical transformations of pinane and its unsaturated precursors, α-pinene and β-pinene. These bicyclic monoterpenes, sourced from renewable feedstocks like pine trees, are crucial building blocks in the synthesis of a wide array of value-added chemicals, including fragrances, agrochemicals, and pharmaceutical intermediates.
Introduction to Pinane Isomers
The pinane scaffold is a bicyclic [3.1.1] heptane system. The parent saturated hydrocarbon, pinane, exists as two diastereomers: cis-pinane and trans-pinane.[1] These are typically produced via the hydrogenation of the naturally abundant unsaturated isomers, α-pinene and β-pinene.[1] α-Pinene and β-pinene are geometric isomers found in the essential oils of many coniferous trees and serve as the primary starting materials for pinane chemistry.[2] Due to the chiral nature of the pinane skeleton, all these isomers exist as enantiomers, making them valuable chiral synthons in asymmetric synthesis.[1][3]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of pinane isomers are critical for their separation, purification, and application in synthesis. Key quantitative data are summarized in the table below. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for distinguishing between these closely related isomers.[4][5][6]
Table 1: Physicochemical Properties of Pinane and Pinene Isomers
| Property | α-Pinene | β-Pinene | cis-Pinane | trans-Pinane |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₈ | C₁₀H₁₈ |
| Molar Mass (g·mol⁻¹) | 136.24[2] | 136.24[2] | 138.25[1] | 138.25[1] |
| Boiling Point (°C) | 155 - 156[2] | 163 - 166 | 167.2 - 168[1] | 164[1] |
| Density (g·cm⁻³) | 0.858 (at 20°C)[7] | ~0.87 | 0.8575 (at 20°C)[8] | 0.854 (at 20°C)[8] |
| Appearance | Clear, colorless liquid[7] | Colorless liquid | Clear, colorless liquid[8] | Colorless liquid[8] |
| Solubility in Water | Insoluble[7] | Insoluble | Insoluble[8] | Insoluble[8] |
| Specific Optical Rotation ([α]D) | Varies by enantiomer | Varies by enantiomer | -23.6° (25°C, undiluted)[8] | +21.4° (25°C, undiluted)[8] |
Biosynthesis of Pinenes
Both α-pinene and β-pinene are biosynthesized in plants from geranyl pyrophosphate (GPP).[2] The process involves the enzymatic cyclization of linaloyl pyrophosphate, an isomer of GPP, followed by the loss of a proton from the resulting carbocation intermediate to form the characteristic bicyclic pinene structure.[2][9] This pathway is a key part of terpenoid metabolism in plants.
Key Chemical Transformations
The strained bicyclic structure of pinenes makes them reactive and susceptible to a variety of transformations, including hydrogenation, oxidation, and rearrangement.
Hydrogenation to Pinanes
The catalytic hydrogenation of the double bond in α-pinene or β-pinene yields the saturated pinane isomers. This reaction is often stereoselective, with the hydrogen adding to the less sterically hindered face of the molecule. For example, hydrogenation of α-pinene typically yields cis-pinane as the major product.[10][11]
-
Materials : α-pinene (1.0 g), Ni/N-C@MS catalyst (50 mg), deionized water (4 mL).
-
Apparatus : 50 mL PTFE-lined autoclave with magnetic stirring and an oil bath for heating.
-
Procedure :
-
Add α-pinene (1.0 g), the catalyst (50 mg), and water (4 mL) to the autoclave.
-
Seal the autoclave and purge the internal atmosphere by charging with 1 MPa of hydrogen gas and venting three times to remove air.
-
Pressurize the autoclave to 3 MPa with hydrogen gas.
-
Place the autoclave in a preheated oil bath at 120°C.
-
Stir the reaction mixture magnetically at 450 rpm for 3 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
The product can be extracted with an organic solvent and analyzed by Gas Chromatography (GC) to determine conversion and selectivity.
-
-
Expected Outcome : Under these conditions, α-pinene conversion can reach 99.7% with a selectivity for cis-pinane of 95.1%.[10]
Oxidation Reactions
The oxidation of pinenes can occur at several positions. Allylic oxidation of α-pinene is a common route to produce valuable compounds like verbenone and verbenol.[2][12] Epoxidation of the double bond is another important transformation. The choice of oxidant and catalyst determines the product distribution.[13][14] From pinane, autoxidation in the presence of air yields 2-pinane hydroperoxides, which can be reduced to 2-pinanol.[1]
This is a two-step process involving the formation of an intermediate alcohol mixture followed by oxidation.
-
Materials : (+)-α-Pinene (25.0 g), dry benzene (350 mL), lead tetraacetate (77.8 g), sodium dichromate dihydrate (27.5 g), concentrated sulfuric acid (10.2 mL), water, ether.
-
Apparatus : 1000-mL Morton flask with mechanical stirrer, condenser, thermometer, and gas inlet; heating mantle; filtration apparatus.
-
Procedure Step 1 (Formation of Acetate and Alcohol Intermediates) :
-
Combine (+)-α-pinene and dry benzene in the Morton flask and warm to 65°C.
-
Add lead tetraacetate portion-wise over 20 minutes. The mixture will turn yellow, then tan.
-
Maintain stirring at 65°C for 1 hour, then cool to room temperature.
-
Filter the solution through Celite to remove solids.
-
To the filtrate, add 300 mL of water to precipitate lead oxides. Swirl vigorously for an hour and filter again through Celite.
-
Separate the layers of the filtrate and extract the aqueous phase with ether. Combine organic layers, wash, dry, and concentrate under reduced pressure to obtain a crude acetate intermediate.
-
Saponify the crude acetate by refluxing with potassium hydroxide in methanol to yield a mixture of alcohols.
-
-
Procedure Step 2 (Oxidation to Verbenone) :
-
Dissolve the intermediate alcohol mixture in 300 mL of ether in a 1000-mL flask and cool to 0°C.
-
Prepare an oxidizing solution of sodium dichromate dihydrate, water, and concentrated sulfuric acid.
-
Add the oxidizing solution to the alcohol solution over 30 minutes at 0°C.
-
Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Dilute with water, separate the layers, and extract the aqueous phase with ether.
-
Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.
-
Purify the resulting crude verbenone by distillation under reduced pressure.
-
Acid-Catalyzed Rearrangements
In the presence of acid catalysts, the strained four-membered ring of α-pinene is prone to skeletal rearrangements, often proceeding through a Wagner-Meerwein shift. This reactivity allows for the synthesis of a variety of other monoterpenes, such as camphene, limonene, and α-terpineol.[3][15][16] The product distribution is highly dependent on the catalyst and reaction conditions.
-
Catalyst : Acid-activated TiO₂ nanopowder or titanate nanotubes.
-
Apparatus : Batch or fixed-bed reactor system suitable for heating.
-
General Procedure :
-
The reaction is typically carried out in the liquid phase under solvent-free conditions.
-
α-pinene is heated in the presence of the solid acid catalyst.
-
Optimal temperatures are often in the range of 100-140°C.
-
Reaction time can vary from 2 to 6 hours depending on the catalyst activity and temperature.
-
After the reaction, the catalyst is separated by filtration.
-
The product mixture is analyzed by GC to determine the conversion of α-pinene and selectivity towards camphene and other isomers (e.g., tricyclene, limonene).
-
-
Expected Outcome : With an optimized titanate nanotube catalyst at 120°C, α-pinene conversion can reach over 97% with a selectivity to camphene of 78.5%.[16]
Pyrolysis of β-Pinene
Thermal rearrangement of β-pinene at high temperatures (around 400-600°C) leads to the cleavage of the cyclobutane ring, yielding the acyclic monoterpene myrcene.[2][17] This reaction is a key industrial process for the production of myrcene, which is a precursor for many fragrance compounds.[17]
Applications in Drug Development and Synthesis
The pinane scaffold is a versatile building block in medicinal chemistry and organic synthesis.
-
Chiral Auxiliaries : Enantiomerically pure pinane derivatives are used as chiral auxiliaries and reagents in asymmetric synthesis.[2]
-
Pharmaceuticals : The pinane skeleton is present in various biologically active molecules and serves as a starting point for the synthesis of complex drug targets.[3]
-
Precursors : The various chemical transformations of pinenes provide access to a wide range of other terpenes like camphor, terpineol, linalool, and myrcene, which are themselves important industrial chemicals and synthetic intermediates.[3][9][18]
References
- 1. Pinane - Wikipedia [en.wikipedia.org]
- 2. Pinene - Wikipedia [en.wikipedia.org]
- 3. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pinane | C10H18 | CID 10129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Terpene - Wikipedia [en.wikipedia.org]
- 10. Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 14. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis Utilizing (1R)-(+)-cis-Pinane as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1R)-(+)-cis-pinane as a versatile chiral auxiliary in asymmetric synthesis. Derived from the readily available chiral pool, (1R)-(+)-α-pinene serves as a foundational building block for the synthesis of highly effective chiral reagents. These reagents have demonstrated exceptional efficacy in a range of stereoselective transformations, including hydroboration, carbonyl reduction, and allylation reactions, making them invaluable tools in the synthesis of complex chiral molecules, natural products, and pharmaceutical agents.
Overview of Chiral Auxiliaries Derived from (1R)-(+)-α-Pinene
(1R)-(+)-α-Pinene is a widely utilized starting material for the preparation of several powerful chiral reagents. The bulky bicyclic pinane framework provides a well-defined steric environment, enabling high levels of stereochemical control in asymmetric transformations. Key reagents derived from (1R)-(+)-α-pinene include:
-
Diisopinocampheylborane (Ipc₂BH): A highly effective chiral hydroborating agent, particularly for cis-alkenes.
-
B-Chlorodiisopinocampheylborane (DIP-Chloride™): A powerful and highly selective chiral reducing agent for a variety of prochiral ketones.
-
B-Allyldiisopinocampheylborane: A valuable reagent for the asymmetric allylboration of aldehydes, leading to the formation of chiral homoallylic alcohols.
The predictable stereochemical outcomes and the ability to recover the pinane moiety make these reagents attractive for large-scale synthetic applications.
Asymmetric Hydroboration with Diisopinocampheylborane (Ipc₂BH)
Asymmetric hydroboration using diisopinocampheylborane, derived from either (+)- or (-)-α-pinene, is a cornerstone of modern asymmetric synthesis, allowing for the enantioselective synthesis of alcohols from alkenes. The reaction proceeds via a syn-addition of the B-H bond across the double bond, followed by an oxidative workup with retention of configuration. Ipc₂BH is particularly effective for the hydroboration of cis-disubstituted alkenes.
Quantitative Data for Asymmetric Hydroboration of cis-Alkenes
| Alkene | Product Alcohol | Yield (%) | e.e. (%) |
| cis-2-Butene | (R)-2-Butanol | 75 | 98 |
| cis-3-Hexene | (R)-3-Hexanol | 80 | 97 |
| 1-Methylcyclopentene | (1R,2S)-2-Methylcyclopentanol | 78 | 99 |
Experimental Protocol: Asymmetric Hydroboration of cis-2-Butene
Materials:
-
(-)-Diisopinocampheylborane ((-)-Ipc₂BH)
-
cis-2-Butene
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
A 100 mL, two-necked, round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
The flask is charged with a solution of (-)-Ipc₂BH (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to -25 °C in a cryocool bath.
-
cis-2-Butene (1.0 eq) is condensed into the reaction flask.
-
The reaction mixture is stirred at -25 °C for 4 hours, during which a white precipitate of the trialkylborane may form.
-
The reaction is slowly warmed to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is cooled to 0 °C, and 3 M aqueous sodium hydroxide (1.5 eq) is slowly added, followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide (1.5 eq).
-
The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for 1 hour to ensure complete oxidation.
-
The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford the desired (R)-2-butanol. The enantiomeric excess is determined by chiral GC analysis.
Caption: Workflow for Asymmetric Hydroboration.
Asymmetric Reduction of Ketones with B-Chlorodiisopinocampheylborane (DIP-Chloride™)
B-Chlorodiisopinocampheylborane (DIP-Chloride™) is a highly enantioselective reducing agent for a wide range of prochiral ketones, particularly aralkyl ketones. The reduction proceeds through a six-membered ring transition state, where the steric bulk of the pinane auxiliary effectively shields one face of the ketone, leading to high enantioselectivity.
Quantitative Data for Asymmetric Reduction of Aralkyl Ketones
| Ketone | Product Alcohol | Yield (%) | e.e. (%) |
| Acetophenone | (R)-1-Phenylethanol | 92 | 98 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 90 | 97 |
| 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | 88 | 99 |
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
A 100 mL, two-necked, round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
The flask is charged with a solution of (-)-DIP-Chloride™ (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to -25 °C.
-
A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the stirred solution of the reducing agent.
-
The reaction mixture is stirred at -25 °C for 5 hours.
-
The reaction is quenched by the slow addition of diethanolamine (2.0 eq) to form a granular precipitate.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the solid is removed by filtration.
-
The filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired (R)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Caption: Mechanism of Asymmetric Ketone Reduction.
Asymmetric Allylation with B-Allyldiisopinocampheylborane
Asymmetric allylboration using B-allyldiisopinocampheylborane provides a reliable method for the synthesis of optically active homoallylic alcohols from aldehydes. The reaction proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, where the diisopinocampheyl groups dictate the facial selectivity of the allyl transfer.
Quantitative Data for Asymmetric Allylation of Aldehydes
| Aldehyde | Product Homoallylic Alcohol | Yield (%) | d.r. | e.e. (%) |
| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 90 | - | 96 |
| Acetaldehyde | (S)-3-Penten-2-ol | 85 | - | 92 |
| Isobutyraldehyde | (S)-4-Methyl-1-penten-3-ol | 88 | - | 95 |
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
Materials:
-
(+)-B-Methoxydiisopinocampheylborane
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
A 100 mL, two-necked, round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
The flask is charged with (+)-B-methoxydiisopinocampheylborane (1.1 eq) and anhydrous diethyl ether under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Allylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution. The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
The reaction mixture is cooled to -78 °C.
-
A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched at -78 °C by the slow addition of 3 M aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired (S)-1-phenyl-3-buten-1-ol. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Logical Flow of Asymmetric Allylation.
Application Notes and Protocols for Asymmetric Hydroboration with Pinane-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting asymmetric hydroboration reactions using pinane-based reagents, primarily diisopinocampheylborane (Ipc₂BH) and alpine-borane. These reagents are invaluable tools in synthetic organic chemistry for the enantioselective synthesis of chiral alcohols and other stereochemically defined molecules, which are crucial building blocks in drug development and materials science.
Introduction to Pinane-Based Hydroborating Reagents
Pinane-based boranes are chiral hydroborating agents derived from the naturally occurring terpene α-pinene. The two most prominent reagents are diisopinocampheylborane (Ipc₂BH) and B-3-pinanyl-9-borabicyclo[3.3.1]nonane (alpine-borane). Their chiral structure allows for the enantioselective addition of a boron-hydrogen bond across a prochiral double bond, leading to the formation of chiral organoboranes. Subsequent oxidation or other transformations of the organoborane intermediate provides access to a wide range of enantiomerically enriched compounds.
-
Diisopinocampheylborane (Ipc₂BH): This reagent is particularly effective for the asymmetric hydroboration of less sterically hindered prochiral cis-alkenes.[1] It is a dimeric solid that is often generated in situ due to its sensitivity to air and moisture.[2]
-
Alpine-Borane®: This reagent is the addition product of α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN).[3] It is an excellent choice for the asymmetric reduction of prochiral ketones, especially acetylenic ketones, providing high enantiomeric purity.[3][4][5]
Experimental Protocols
Preparation of (-)-Diisopinocampheylborane [(-)-Ipc₂BH]
This protocol describes the preparation of (-)-diisopinocampheylborane from (+)-α-pinene. The resulting reagent can be used directly for asymmetric hydroboration.
Materials:
-
(+)-α-pinene (distilled from a small amount of lithium aluminum hydride)[6]
-
Borane-methyl sulfide complex (BMS, 10 M)[6]
-
Anhydrous tetrahydrofuran (THF)[6]
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for air- and moisture-sensitive reactions (e.g., Schlenk line, oven-dried flasks, syringes)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel with a septum inlet, and a reflux condenser connected to a nitrogen bubbler.
-
Charge the flask with the borane-methyl sulfide complex and anhydrous THF under a nitrogen atmosphere.[6]
-
Cool the flask in an ice-water bath to 0-3 °C.[6]
-
Slowly add (+)-α-pinene dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature between 0-3 °C. A white solid of (-)-diisopinocampheylborane will precipitate.[6]
-
After the addition is complete, continue stirring the mixture at 0 °C for 3.5 hours.[6]
-
The resulting slurry of (-)-diisopinocampheylborane in THF is ready for use in subsequent asymmetric hydroboration reactions.[6] For higher enantiomeric purity, an equilibration step can be performed by removing the solvent, adding fresh THF and a small amount of additional α-pinene, and storing at 4°C for several days.[6]
Asymmetric Hydroboration of a cis-Alkene with (-)-Ipc₂BH followed by Oxidation
This protocol details the asymmetric hydroboration of a generic cis-alkene and subsequent oxidation to the corresponding chiral alcohol.
Materials:
-
Solution of (-)-diisopinocampheylborane in THF (prepared as in 2.1)
-
cis-Alkene
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for reaction and workup
Procedure:
-
To the freshly prepared slurry of (-)-Ipc₂BH in THF at 0 °C, add the cis-alkene dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any excess borane.
-
Add the 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with an ice bath.[7]
-
Stir the mixture at room temperature for 1 hour after the addition is complete.[7]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
Asymmetric Reduction of a Prochiral Ketone with Alpine-Borane
This protocol outlines the general procedure for the asymmetric reduction of a prochiral ketone.
Materials:
-
Alpine-Borane® (B-3-pinanyl-9-borabicyclo[3.3.1]nonane)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Ethanolamine
-
Pentane
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried, nitrogen-flushed flask, dissolve the prochiral ketone in anhydrous THF.
-
Add the Alpine-Borane® solution at room temperature. The reaction is typically slow for many ketones. For hindered ketones or to improve enantioselectivity, the reaction can be carried out at elevated pressures (2000-6000 atm) or neat.[3][4]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, add ethanolamine to the reaction mixture to precipitate the 9-BBN complex.
-
Stir for 30 minutes, then add pentane to ensure complete precipitation.
-
Filter the mixture through a pad of Celite® and wash the solid with pentane.
-
The filtrate contains the chiral alcohol. Concentrate the filtrate under reduced pressure and purify the product by distillation or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for asymmetric hydroboration reactions using pinane-based reagents.
Table 1: Asymmetric Hydroboration of cis-Alkenes with Diisopinocampheylborane (Ipc₂BH)
| Substrate (cis-Alkene) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-2-Butene | (R)-(-)-2-Butanol | - | 87[8] |
| cis-2-Pentene | (2R,3S)-2-Pentanol | - | 98 |
| cis-3-Hexene | (3R,4S)-3-Hexanol | - | 98 |
| Norbornene | exo-Norborneol | - | 85 |
Table 2: Asymmetric Reduction of Prochiral Ketones with Alpine-Borane
| Substrate (Ketone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 72 | 90 |
| 1-Octyn-3-one | (R)-1-Octyn-3-ol | 85 | >99 |
| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | - | 22 |
| Deuterated aldehydes (R-CDO) | (R)-RCHDOH | - | 100[4] |
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for an asymmetric hydroboration-oxidation reaction.
Caption: General workflow for asymmetric hydroboration-oxidation.
Transition State of Asymmetric Hydroboration
This diagram depicts the proposed four-membered ring transition state for the hydroboration of a prochiral alkene with a chiral borane, highlighting the steric interactions that lead to enantioselectivity.
Caption: Transition state of asymmetric hydroboration.
References
Synthesis of Chiral Ligands from (1R)-(+)-cis-Pinane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (1R)-(+)-cis-pinane, a readily available chiral starting material from the chiral pool. The focus is on the preparation of aminodiol and phosphine-based ligands, which have shown significant utility in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.
Introduction
Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The pinane skeleton, a rigid bicyclic monoterpene, offers a robust and sterically defined scaffold for the design of novel chiral ligands. Its derivatives have been successfully employed in a variety of enantioselective transformations, including additions of organometallic reagents to carbonyl compounds and transition metal-catalyzed reactions.
This document outlines the synthesis of two classes of pinane-derived chiral ligands: 2-amino-1,3-diols and diphosphines. Detailed experimental procedures, quantitative data, and workflow diagrams are provided to facilitate the reproduction and application of these synthetic methods in a research and development setting.
Section 1: Synthesis of Pinane-Based 2-Amino-1,3-diol Ligands
Pinane-based 2-amino-1,3-diols are valuable ligands for enantioselective additions of organozinc reagents to aldehydes. The synthetic strategy often involves the stereoselective functionalization of pinane-derived allylic alcohols.
Synthetic Workflow for Pinane-Fused Oxazolidin-2-one
The following diagram illustrates the synthetic pathway from (-)-α-pinene to a key intermediate, a pinane-fused oxazolidin-2-one, which can be further transformed into the desired aminodiol ligands.
Figure 1: Synthesis of a pinane-based aminodiol via an oxazolidin-2-one intermediate.
Experimental Protocols
Protocol 1: Synthesis of (1S,2R,3R,5R)-Pinane-fused oxazolidin-2-one
This protocol is adapted from the work of Gyenis et al. (Beilstein J. Org. Chem. 2021, 17, 983-990).[1][2]
-
Synthesis of Isopinocarveol from (-)-α-Pinene:
-
Isopinocarveol is prepared from (-)-α-pinene via stereoselective epoxidation with meta-chloroperoxybenzoic acid (mCPBA), followed by a base-catalyzed rearrangement using aluminum isopropoxide (Al(OiPr)₃), according to established literature procedures.[2]
-
-
Synthesis of the Carbamate Intermediate:
-
To a solution of isopinocarveol in a suitable aprotic solvent (e.g., dichloromethane), add trichloroacetyl isocyanate at 0 °C.
-
After the reaction is complete (monitored by TLC), the mixture is treated with an aqueous solution of potassium carbonate to hydrolyze the trichloroacetyl group, affording the carbamate.
-
-
Aminohydroxylation to the Oxazolidin-2-one:
-
The carbamate intermediate is subjected to an asymmetric aminohydroxylation reaction.
-
In a mixture of t-butanol and water, the carbamate is treated with potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) as the catalyst, potassium ferricyanide(III) (K₃Fe(CN)₆) as the re-oxidant, potassium carbonate (K₂CO₃), and methanesulfonamide (MeSO₂NH₂).
-
The reaction mixture is stirred vigorously at room temperature until completion.
-
The product, a pinane-fused oxazolidin-2-one, is isolated by extraction and purified by column chromatography.
-
Protocol 2: Hydrolysis to the Primary Aminodiol
-
The pinane-fused oxazolidin-2-one is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the product is extracted with an organic solvent.
-
The crude product is purified by crystallization or column chromatography to yield the primary 2-amino-1,3-diol.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of pinane-based 2-amino-1,3-diols.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| (-)-α-Pinene | Isopinocarveol | 1. mCPBA; 2. Al(OiPr)₃ | Good | [2] |
| Isopinocarveol | Carbamate Intermediate | 1. Cl₃CC(O)NCO; 2. aq. K₂CO₃ | Good | [2] |
| Carbamate Intermediate | Pinane-Fused Oxazolidin-2-one | K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | High | [2] |
| Pinane-Fused Oxazolidin-2-one | Primary Aminodiol | aq. NaOH, reflux | High | [2] |
Section 2: Synthesis of Pinane-Based Diphosphine Ligands
Chiral diphosphine ligands are paramount in asymmetric transition-metal catalysis. The synthesis of new, rigid bicyclic chiral diphosphines from α- and β-pinene has been explored to create effective ligands for enantioselective reactions.
Synthetic Workflow for Pinane-Based Diphosphine Ligands
The general strategy for synthesizing pinane-based diphosphines involves the introduction of phosphine groups onto the pinane skeleton, often by nucleophilic substitution on a suitable diol or diepoxide precursor.
Figure 2: General synthetic workflow for pinane-based diphosphine ligands.
Experimental Protocols
Protocol 3: General Procedure for the Synthesis of Pinane-Diphosphine Ligands
This generalized protocol is based on the approaches described for the synthesis of new rigid bicyclic chiral diphosphines from pinane derivatives.
-
Preparation of a Dimesylate Intermediate:
-
A suitable pinane-based diol is synthesized from either α- or β-pinene through a multi-step sequence.
-
The diol is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to 0 °C.
-
Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the dimesylate product is extracted, dried, and purified.
-
-
Nucleophilic Substitution with Diphenylphosphine:
-
A solution of diphenylphosphine (HPPh₂) in a polar aprotic solvent (e.g., DMF or DMSO) is treated with a strong base (e.g., n-butyllithium or potassium tert-butoxide) at low temperature to generate the diphenylphosphide anion (PPh₂⁻).
-
The dimesylate intermediate, dissolved in the same solvent, is added dropwise to the solution of the diphenylphosphide.
-
The reaction mixture is stirred at room temperature or gently heated to drive the substitution to completion.
-
The reaction is quenched, and the diphosphine ligand is isolated by extraction and purified, often by column chromatography under an inert atmosphere to prevent oxidation of the phosphine groups.
-
Section 3: Application in Asymmetric Catalysis
Pinane-derived chiral ligands have been successfully applied in various enantioselective transformations.
Asymmetric Addition of Diethylzinc to Aldehydes
Pinane-based aminodiol ligands are effective catalysts for the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols.
Protocol 4: General Procedure for the Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde
-
The pinane-based aminodiol ligand is dissolved in a dry, aprotic solvent (e.g., toluene or hexane) under an inert atmosphere.
-
A solution of diethylzinc in hexane is added, and the mixture is stirred at room temperature for a short period to allow for the formation of the active catalyst.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C).
-
The aldehyde (e.g., benzaldehyde) is added dropwise.
-
The reaction is stirred until the aldehyde is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the enantiomeric excess (ee) is determined by chiral HPLC or GC.
Data on Catalytic Performance
The following table presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using different pinane-derived ligands.
| Ligand Type | Aldehyde | Enantiomeric Excess (ee, %) | Configuration of Major Enantiomer | Reference |
| Pinane-based aminodiol | Benzaldehyde | up to 80% | (R) or (S) depending on ligand |
Conclusion
The use of this compound derivatives provides a versatile and effective platform for the synthesis of a variety of chiral ligands. The aminodiol and diphosphine ligands described herein have demonstrated their utility in asymmetric catalysis. The detailed protocols and data presented in this document are intended to serve as a practical guide for researchers in the field of synthetic organic chemistry and drug development, enabling the exploration and application of these valuable chiral tools. Further research into the development of new pinane-based ligands and their application in a broader range of enantioselective transformations is a promising area for future investigation.
References
Application of (1R)-(+)-cis-Pinane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-(+)-cis-Pinane, a bicyclic monoterpene derived from naturally abundant α-pinene, has emerged as a valuable and versatile chiral building block in the synthesis of pharmaceutical intermediates. Its rigid bicyclic framework and inherent chirality make it an excellent starting material for the generation of chiral auxiliaries, ligands, and resolving agents.[1] The stereochemical control exerted by the pinane scaffold is crucial in the development of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful. This document provides a detailed overview of the applications of this compound in pharmaceutical intermediate synthesis, including comprehensive experimental protocols and data presented for clarity and reproducibility.
Core Applications of this compound
The utility of this compound in pharmaceutical synthesis is primarily centered around three key strategies:
-
Chiral Auxiliary: The pinane moiety can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is established, the auxiliary can be cleaved and ideally recycled.
-
Chiral Ligand Synthesis: this compound and its derivatives, such as (-)-myrtenal, serve as precursors for the synthesis of a variety of chiral ligands. These ligands can then be used in catalytic amounts to control the stereoselectivity of a wide range of asymmetric transformations.
-
Chiral Building Block: The pinane skeleton itself can be incorporated into the final drug molecule, providing a rigid and well-defined three-dimensional structure.
A significant application of this compound is in the synthesis of linalool, which is a key precursor for the production of essential vitamins such as Vitamin A and Vitamin E.
Synthesis of this compound
The industrial production of this compound is predominantly achieved through the catalytic hydrogenation of α-pinene. The primary challenge in this process is to achieve high diastereoselectivity for the cis isomer over the trans isomer. Various catalyst systems have been developed to optimize this transformation.
Data Presentation: Catalytic Hydrogenation of α-Pinene to cis-Pinane
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | α-Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reference |
| Raney Nickel (modified with NiCl₂) | 80-90 | 2.0-3.0 | 8-12 | >99 | 95.9-96.8 | Patent CN1054595C |
| Amphiphilic Ni-based catalyst | 120 | 3.0 | 3 | 99.7 | 95.1 | ProQuest |
| Ruthenium on Alumina | 25 | 0.4 (60 psig) | 1.17 | >99 | 97.4 | Patent US4310714A |
| Ni/DF3C with ionic liquid | 120 | 5.0 | 4 | >99 | >98 | RSC Publishing |
Experimental Protocol: Catalytic Hydrogenation of α-Pinene
This protocol is a representative example based on literature procedures for the synthesis of high cis-pinane.
Materials:
-
α-Pinene
-
Raney Nickel catalyst (or other specified catalyst)
-
Modifier (e.g., Nickel(II) chloride hexahydrate, if required)
-
High-pressure autoclave reactor
-
Solvent (if applicable, e.g., water for amphiphilic catalysts)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation (if applicable): For modified catalysts, the support and active metal are prepared according to specific literature procedures. For instance, a modified Raney Nickel catalyst can be prepared by treating the catalyst with a solution of NiCl₂·6H₂O.
-
Reaction Setup: The high-pressure autoclave is charged with α-pinene and the catalyst. The catalyst loading is typically between 3-5% by weight of the α-pinene.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 2.0-3.0 MPa). The reaction mixture is heated to the specified temperature (e.g., 80-100°C) with stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. The reaction is typically run for 8-13 hours.
-
Work-up and Purification: After cooling to room temperature, the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The resulting product, this compound, can be purified by distillation if necessary. The composition of the product mixture (cis-pinane, trans-pinane, and unreacted α-pinene) is determined by gas chromatography (GC).
Application in the Synthesis of Chiral Ligands: Pinane-Based Amino Alcohols
Derivatives of this compound, such as (1R)-(-)-myrtenol, are valuable starting materials for the synthesis of chiral ligands. These ligands, particularly amino alcohols, have been successfully employed in asymmetric catalysis, for example, in the enantioselective addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in the synthesis of many pharmaceutical intermediates.
Experimental Workflow: Synthesis of Pinane-Based Amino Alcohols from (-)-β-Pinene
Caption: Synthesis of pinane-based 1,4-amino alcohols.
Data Presentation: Enantioselective Addition of Diethylzinc to Benzaldehyde using Pinane-Based Ligands
| Ligand | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| Pinane-based aminodiol 7 | 2 | 0 | 24 | 98 | 87 | (R) | MDPI |
| Pinane-based aminodiol 8 | 2 | 0 | 24 | 95 | 75 | (S) | MDPI |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a general procedure based on the use of pinane-based chiral amino alcohol ligands.
Materials:
-
Pinane-based chiral amino alcohol ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with the pinane-based chiral amino alcohol ligand (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL).
-
Complex Formation: Diethylzinc solution (1.2 mmol, 1.2 mL) is added dropwise to the solution of the ligand at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the zinc-ligand complex.
-
Aldehyde Addition: The reaction mixture is cooled to 0°C, and freshly distilled benzaldehyde (1.0 mmol, 102 µL) is added dropwise.
-
Reaction Progress: The reaction is stirred at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C. The mixture is allowed to warm to room temperature and then extracted with diethyl ether or ethyl acetate.
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Logical Relationship: Chiral Auxiliary Strategy
The use of this compound and its derivatives as chiral auxiliaries follows a well-defined logical workflow. This strategy is fundamental to stereoselective synthesis in the pharmaceutical industry.
Caption: General workflow for chiral auxiliary-based synthesis.
Conclusion
This compound is a cornerstone of stereoselective synthesis, providing a readily available and versatile platform for the construction of complex chiral molecules. Its application as a precursor to chiral auxiliaries and ligands enables the efficient and highly selective synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate the practical utility of this compound and its derivatives in modern drug development, offering researchers and scientists reliable methods for the preparation of enantiomerically pure compounds. The continued development of novel synthetic methodologies based on the pinane scaffold is expected to further expand its role in the pharmaceutical industry.
References
Application Notes and Protocols: (1R)-(+)-cis-Pinane as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the application of (1R)-(+)-cis-pinane-derived compounds as chiral resolving agents. The focus is on the practical aspects of their use in the separation of enantiomers, a critical process in drug development and stereoselective synthesis.
Introduction
Chiral resolution is a crucial technique for the separation of racemic mixtures into their individual enantiomers. Enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure drugs is a key requirement for the pharmaceutical industry. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
This compound, a bicyclic monoterpene readily available from the chiral pool, serves as an excellent starting material for the synthesis of various chiral resolving agents. Its rigid carbon skeleton provides a well-defined stereochemical environment that can be exploited for effective chiral discrimination.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of an acid or a base with an enantiomerically pure resolving agent of the opposite chemical nature (a chiral base for a racemic acid, or a chiral acid for a racemic base). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Once separated, the individual diastereomers are treated with an acid or a base to regenerate the now enantiomerically pure target molecule and the resolving agent.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application Example: Resolution of Racemic Mandelic Acid with Dehydroabietylamine
A prominent example of a chiral resolving agent derived from the pinane family is dehydroabietylamine. While not directly synthesized from this compound in one step, it shares the rigid polycyclic framework characteristic of pinane-derived terpenes and serves as an excellent illustrative example of their application. Here, we detail the resolution of racemic mandelic acid using (+)-dehydroabietylamine.
Experimental Protocol
Materials:
-
Racemic mandelic acid
-
(+)-Dehydroabietylamine
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of racemic mandelic acid in 150 mL of hot methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-dehydroabietylamine in 100 mL of hot methanol.
-
Slowly add the hot solution of dehydroabietylamine to the mandelic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals to a constant weight. This fraction is enriched in one diastereomer.
-
-
Regeneration of the Enantiomerically Enriched Mandelic Acid:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 1 M NaOH solution dropwise with stirring until the pH of the solution is approximately 11-12 to deprotonate the mandelic acid and liberate the dehydroabietylamine.
-
Extract the aqueous solution three times with 50 mL portions of diethyl ether to remove the dehydroabietylamine.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl. The enantiomerically enriched mandelic acid will precipitate.
-
Collect the precipitated mandelic acid by vacuum filtration, wash with a small amount of cold water, and dry.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee%) of the resolved mandelic acid can be determined by polarimetry or chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table summarizes typical quantitative data obtained from the resolution of racemic mandelic acid with (+)-dehydroabietylamine.
| Parameter | Value |
| Initial Mass of Racemic Mandelic Acid | 10.0 g |
| Mass of (+)-Dehydroabietylamine | 18.7 g |
| Yield of Less Soluble Diastereomeric Salt | 12.5 g |
| Yield of Enriched Mandelic Acid | 4.2 g |
| Enantiomeric Excess (ee%) of Enriched Mandelic Acid | >95% |
| Theoretical Maximum Yield for one Enantiomer | 5.0 g |
Synthesis of a Pinane-Derived Resolving Agent: An Exemplary Pathway
While dehydroabietylamine is a commercially available resolving agent, it is instructive to understand how chiral resolving agents can be synthesized from pinane precursors. The following diagram illustrates a conceptual synthetic pathway from a pinane derivative to a chiral amine, which could then be used as a resolving agent for racemic acids.
Caption: Conceptual synthesis of a pinane-based resolving agent.
Conclusion
This compound and its derivatives are valuable tools in the field of chiral chemistry. Their rigid, well-defined stereochemical structures make them excellent precursors for the synthesis of effective chiral resolving agents. The methodology of diastereomeric salt formation, as demonstrated with the dehydroabietylamine example, is a robust and scalable method for the separation of enantiomers, which is of paramount importance in the development of single-enantiomer pharmaceuticals. Researchers and drug development professionals can leverage the principles and protocols outlined in these notes to design and implement efficient chiral resolution strategies.
Application Notes & Protocols: Stereochemical Induction by Pinane-Based Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the mechanism, application, and experimental protocols for utilizing pinane-based chiral auxiliaries in asymmetric synthesis. Pinane scaffolds, derived from readily available α-pinene and β-pinene from the chiral pool, offer a rigid and well-defined stereochemical environment for controlling the formation of new stereocenters.
Mechanism of Stereochemical Induction
The primary mechanism of stereochemical induction by pinane-based auxiliaries is steric shielding . The bulky and conformationally rigid bicyclo[3.1.1]heptane skeleton of the pinane moiety effectively blocks one of the two prochiral faces of an attached reactant, such as an enolate or a dienophile. This forces an incoming reagent to approach from the less sterically hindered face, resulting in a highly diastereoselective transformation.
The predictability of this facial bias is a key advantage. For reactions involving chelation, such as metal-enolate based alkylations or aldol reactions, the pinane auxiliary and the metal center work in concert to form a rigid transition state. This further enhances stereocontrol by locking the conformation of the substrate and directing the electrophilic attack.
Caption: General mechanism of stereochemical control via facial shielding by a pinane auxiliary.
Applications and Quantitative Data
Pinane-derived auxiliaries are versatile and have been successfully employed in various asymmetric transformations, including nucleophilic additions to carbonyls, alkylations, and cycloadditions. Below is a summary of representative data from the literature.
Asymmetric Addition of Diethylzinc to Aldehydes
Pinane-based aminodiols, synthesized from (-)-β-pinene, have been shown to be effective chiral ligands/catalysts in the enantioselective addition of Et₂Zn to various aldehydes. The stereochemical outcome is dependent on the substituents on the auxiliary's amino group.
| Entry | Aldehyde | Auxiliary N-Substituent | Yield (%) | ee (%) | Selectivity |
| 1 | Benzaldehyde | Benzyl | 94 | 80 | (R) |
| 2 | 4-Cl-Benzaldehyde | Benzyl | 92 | 87 | (R) |
| 3 | 4-MeO-Benzaldehyde | Benzyl | 90 | 82 | (R) |
| 4 | 2-Naphthaldehyde | Benzyl | 85 | 85 | (R) |
| 5 | Cinnamaldehyde | Benzyl | 80 | 75 | (R) |
| 6 | Heptanal | Benzyl | 75 | 60 | (R) |
| 7 | Benzaldehyde | (S)-1-Phenylethyl | 92 | 80 | (R) |
Data synthesized from studies on pinane-based aminodiols as catalysts.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key pinane-based intermediate and a general procedure for an asymmetric reaction followed by auxiliary cleavage.
Protocol 1: Synthesis of Key Intermediate Isopinocarveol from (-)-α-Pinene
Isopinocarveol is a versatile allylic alcohol intermediate for the synthesis of more complex pinane-based auxiliaries.
Step 1: Epoxidation of (-)-α-Pinene
-
Dissolve (-)-α-pinene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-pinene oxide.
Step 2: Rearrangement to Isopinocarveol
-
Prepare a solution of aluminium isopropoxide (Al(OiPr)₃) (0.1 eq) in dry toluene.
-
Add the crude α-pinene oxide (1.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, monitoring the reaction by GC or TLC.
-
Cool the reaction to room temperature and quench by carefully adding 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure isopinocarveol.
Protocol 2: General Workflow for Asymmetric Synthesis & Auxiliary Cleavage
This workflow outlines the key steps for using a chiral auxiliary to synthesize an enantiomerically enriched product.
Caption: Standard workflow for asymmetric synthesis using a recoverable chiral auxiliary.
A. Asymmetric Alkylation (General Procedure)
-
Dissolve the pinane auxiliary-amide conjugate (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq) and allow the reaction to stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting diastereomeric mixture by flash chromatography to isolate the major diastereomer.
B. Auxiliary Cleavage (e.g., to Carboxylic Acid)
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 4-6 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate. The water-soluble pinane auxiliary can often be recovered from the aqueous layer.
-
Dry and concentrate the organic layer to yield the enantiomerically enriched carboxylic acid.
Application Notes: Pinane-Based 1,4-Amino Alcohols as Chiral Ligands
Introduction
Pinane-based chiral ligands have emerged as a significant class of auxiliaries in asymmetric synthesis due to their rigid bicyclic structure, which provides a well-defined chiral environment for stereoselective transformations. This document details the preparation and application of a library of pinane-based 1,4-amino alcohols, which have proven to be effective chiral ligands in the enantioselective addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in synthetic organic chemistry and drug development.
The synthesis commences from the readily available monoterpene, (–)-β-pinene, which is converted to (+)-nopinone. A key strategic step involves a base-catalyzed aldol condensation of (+)-nopinone with 2-pyridinecarboxaldehyde to construct the carbon skeleton. Subsequent diastereoselective reduction of the resulting α,β-unsaturated ketone, followed by hydrogenation of the pyridine moiety, affords the target 1,4-amino alcohols. These ligands have been successfully employed to catalyze the addition of diethylzinc to benzaldehyde, yielding chiral secondary alcohols with moderate to good enantioselectivity.
Synthetic Pathway Overview
The overall synthetic strategy for the preparation of pinane-based 1,4-amino alcohols is depicted in the workflow below. The process is a multi-step synthesis involving foundational organic reactions, leading to the creation of a chiral ligand library with potential for broad applications in asymmetric catalysis.
Caption: Synthetic workflow for pinane-based 1,4-amino alcohols.
Application in Asymmetric Catalysis
The synthesized pinane-based 1,4-amino alcohols have been evaluated as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for testing the efficacy of new chiral ligands. The general scheme for this catalytic application is presented below.
Caption: Catalytic application of pinane-based 1,4-amino alcohols.
Quantitative Data Summary
The following table summarizes the yield for each step of the synthesis of a representative pinane-based 1,4-amino alcohol and the catalytic performance of the resulting ligand in the enantioselective addition of diethylzinc to benzaldehyde.
| Step | Compound | Yield (%) |
| Aldol Condensation | α,β-Unsaturated Ketone | 74 |
| Diastereoselective Reduction | Chiral Allylic Alcohol | 82 |
| Hydrogenation | 1,4-Amino Alcohol | 60 |
| Catalytic Application | Product | Yield (%) |
| Enantioselective addition of Et₂Zn to Benzaldehyde (using Ligand 12a) | (R)-1-Phenyl-1-propanol | 88 |
| Enantioselective addition of Et₂Zn to Benzaldehyde (using Ligand 12b) | (R)-1-Phenyl-1-propanol | 86 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(pyridin-2-yl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylidene)propan-1-one (α,β-Unsaturated Ketone)
Materials:
-
(+)-Nopinone
-
2-Pyridinecarboxaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of (+)-nopinone (1.00 g, 7.24 mmol) and 2-pyridinecarboxaldehyde (0.78 g, 7.24 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
An aqueous solution of sodium hydroxide (10%, 5 mL) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the α,β-unsaturated ketone as a yellow oil.
-
Yield: 74%
-
Protocol 2: Synthesis of (1S,2S)-1-(pyridin-2-yl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylidene)propan-1-ol (Chiral Allylic Alcohol)
Materials:
-
α,β-Unsaturated Ketone (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
The α,β-unsaturated ketone (1.00 g, 3.71 mmol) and CeCl₃·7H₂O (1.38 g, 3.71 mmol) are dissolved in methanol (20 mL) and the solution is stirred at room temperature for 20 minutes.
-
The mixture is then cooled to 0 °C and sodium borohydride (0.14 g, 3.71 mmol) is added in small portions.
-
The reaction is stirred at 0 °C for 2 hours.
-
Upon completion, the reaction is quenched by the slow addition of water (10 mL).
-
The mixture is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated.
-
The crude product is purified by column chromatography (eluent: hexane/ethyl acetate = 7:3) to yield the chiral allylic alcohol.
-
Yield: 82%
-
Protocol 3: Synthesis of (1S,2S)-1-(piperidin-2-yl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylidene)propan-1-ol (Pinane-based 1,4-Amino Alcohol)
Materials:
-
Chiral Allylic Alcohol (from Protocol 2)
-
Platinum(IV) oxide (PtO₂)
-
Acetic acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
The chiral allylic alcohol (1.00 g, 3.69 mmol) is dissolved in acetic acid (20 mL) in a hydrogenation flask.
-
Platinum(IV) oxide (0.08 g, 0.37 mmol) is added to the solution.
-
The flask is connected to a hydrogenation apparatus and the mixture is hydrogenated at room temperature under a hydrogen atmosphere (50 psi) for 24 hours.
-
After the reaction, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure to give the 1,4-amino alcohol.
-
Yield: 60%
-
Protocol 4: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Pinane-based 1,4-Amino Alcohol (Ligand)
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the pinane-based 1,4-amino alcohol ligand (0.1 mmol) is dissolved in anhydrous toluene (2 mL).
-
Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (5 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to afford 1-phenyl-1-propanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Application Notes and Protocols: Fractional Distillation for the Purification of cis-Pinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-pinane is a bicyclic monoterpene that serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its stereoisomer, trans-pinane, is a common impurity that often requires removal to ensure high product purity and stereoselectivity in subsequent reactions. Fractional distillation is a highly effective technique for the separation of cis-pinane from trans-pinane and other impurities based on differences in their boiling points. This document provides detailed application notes and experimental protocols for the purification of cis-pinane using fractional distillation.
Physicochemical Properties and Data
A thorough understanding of the physical properties of cis-pinane and its common impurities is crucial for designing an effective fractional distillation protocol. The key to separating these compounds is the difference in their boiling points. While the boiling points at atmospheric pressure are relatively close, necessitating a fractional distillation setup with a high number of theoretical plates, performing the distillation under vacuum can lower the boiling points and enhance separation efficiency.
Table 1: Physical Properties of Pinane Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 Torr) |
| cis-Pinane | 6876-13-7[1][2] | C₁₀H₁₈ | 138.25[1][2] | 167-168[1][3] |
| trans-Pinane | 4755-33-3[3] | C₁₀H₁₈ | 138.25 | 164[3] |
Table 2: Common Impurities in Crude Pinane
Crude pinane, often produced by the hydrogenation of α-pinene or β-pinene, may contain several impurities. The composition can vary depending on the starting material and the hydrogenation process.
| Impurity | Boiling Point (°C at 760 Torr) | Rationale for Presence |
| trans-Pinane | 164[3] | Incomplete stereoselective hydrogenation or isomerization. |
| α-Pinene | 155-156 | Unreacted starting material. |
| β-Pinene | 166 | Unreacted starting material or isomerization product. |
| Camphene | 159-160 | Isomerization product. |
| Limonene | 176 | Common terpene impurity from natural sources. |
Experimental Workflow
The overall workflow for the purification of cis-pinane involves pre-distillation preparation of the crude mixture, the fractional distillation process itself, and post-distillation analysis of the collected fractions to determine their purity.
References
Application Notes and Protocols: Rhodium-Catalyzed Hydroboration for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed hydroboration has emerged as a powerful and versatile methodology in modern organic synthesis, enabling the stereoselective and regioselective introduction of a boronyl group across a carbon-carbon double bond. This reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical agents, due to its mild reaction conditions and broad functional group tolerance. The resulting organoboron compounds are highly versatile synthetic intermediates that can be transformed into a wide array of functionalities, such as alcohols, amines, and halides, with high fidelity.[1] This document provides detailed application notes and protocols for the rhodium-catalyzed hydroboration of complex substrates, focusing on enantioselective and regiodivergent transformations.
Catalytic Cycle of Rhodium-Catalyzed Hydroboration
The generally accepted mechanism for rhodium(I)-catalyzed hydroboration of alkenes involves a series of sequential steps: oxidative addition, alkene coordination, migratory insertion, and reductive elimination. The catalytic cycle is initiated by the oxidative addition of the B-H bond of the borane reagent to the rhodium(I) catalyst. Subsequent coordination of the alkene to the resulting rhodium(III)-hydrido-boryl complex is followed by migratory insertion of the alkene into either the Rh-H or Rh-B bond. Finally, reductive elimination of the alkylboronate ester regenerates the active rhodium(I) catalyst, completing the cycle. The regioselectivity of the reaction is often governed by the migratory insertion step.
References
Troubleshooting & Optimization
Improving diastereoselectivity in the hydrogenation of α-pinene.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of α-pinene hydrogenation to the desired cis-pinane isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the hydrogenation of α-pinene for fine chemical synthesis?
The main objective is the stereoselective hydrogenation of α-pinene to form cis-pinane with high diastereoselectivity. Cis-pinane is a valuable intermediate in the synthesis of various fragrances and pharmaceuticals.[1]
Q2: Why is achieving high diastereoselectivity toward cis-pinane challenging?
The hydrogenation of α-pinene can produce both cis- and trans-pinane isomers. The formation of the desired cis-isomer is influenced by the steric hindrance of the α-pinene molecule. The catalyst must facilitate the addition of hydrogen from the less sterically hindered face of the double bond to favor the cis product.[2]
Q3: What are the key factors influencing diastereoselectivity in α-pinene hydrogenation?
Several factors critically affect the diastereoselectivity of this reaction, including:
-
Catalyst Type: The choice of metal (e.g., Ni, Pd, Pt, Ru) and support material significantly impacts selectivity.[1][3][4]
-
Catalyst Modifiers: Additives or modifiers, such as ionic liquids in SCILL (Solid Catalyst with Ionic Liquid Layer) systems, can alter the electronic properties of the catalyst and enhance selectivity.[5][6]
-
Reaction Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the preferential pathway.[1]
-
Hydrogen Pressure: Increasing H₂ pressure generally enhances the reaction rate and can have a slight effect on selectivity.[1]
-
Solvent: The choice of solvent can influence the interaction between the substrate and the catalyst surface.[1]
Q4: What are some of the most effective catalysts for achieving high cis-pinane selectivity?
Several catalytic systems have demonstrated high selectivity for cis-pinane, including:
-
Nanometer Nickel Catalysts: These have shown high conversion rates and good selectivity for cis-pinane.[3]
-
Ruthenium-based Nanocatalysts: Ru nanoparticles have achieved very high selectivity for cis-pinane under mild conditions.[7]
-
SCILL (Solid Catalyst with Ionic Liquid Layer) Systems: Nickel catalysts coated with an ionic liquid layer have demonstrated excellent selectivity and stability.[5][6]
-
Platinum-based Catalysts: Platinum catalysts, particularly when stabilized by certain polymers, can also yield high cis-pinane selectivity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Diastereoselectivity (High percentage of trans-pinane) | Inappropriate Catalyst: The chosen catalyst may not provide sufficient steric guidance for the selective hydrogenation of the less hindered face of the α-pinene double bond. | - Consider switching to a catalyst known for high cis-selectivity, such as a Ru-based catalyst or a SCILL system. - Ensure the catalyst support provides good dispersion of the active metal. |
| Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to non-selective hydrogenation. | - Systematically lower the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.[1] | |
| Catalyst Poisoning or Deactivation: Impurities in the substrate or solvent, or coking on the catalyst surface, can alter the catalyst's stereodirecting ability. | - Purify the α-pinene and solvent before use. - Regenerate the catalyst according to the manufacturer's protocol or the relevant literature procedure. - Consider using a more robust catalyst system, like a SCILL catalyst, which can protect the active sites.[6] | |
| Low Conversion of α-Pinene | Insufficient Catalyst Activity: The catalyst may be deactivated, or the catalyst loading may be too low. | - Increase the catalyst loading. - Ensure the catalyst was properly activated (e.g., through reduction with H₂ at the appropriate temperature). - Check for and eliminate potential catalyst poisons. |
| Inadequate Hydrogen Pressure or Mass Transfer: Low H₂ pressure or poor mixing can limit the availability of hydrogen at the catalyst surface. | - Increase the hydrogen pressure within safe operational limits.[1] - Improve the stirring rate to enhance mass transfer of H₂ to the catalyst surface. | |
| Reaction Temperature is Too Low: While high temperatures can reduce selectivity, excessively low temperatures can lead to a very slow reaction rate. | - Gradually increase the reaction temperature while monitoring the impact on both conversion and selectivity. | |
| Inconsistent Results Between Batches | Variability in Catalyst Preparation: Inconsistencies in catalyst synthesis, activation, or handling can lead to batch-to-batch variations in performance. | - Standardize the catalyst preparation and activation protocol. - Ensure consistent storage of the catalyst under an inert atmosphere to prevent oxidation. |
| Variability in Raw Materials: The purity of α-pinene or the solvent can vary between suppliers or batches. | - Analyze the purity of all starting materials before each reaction. - Use materials from the same batch for a series of related experiments. |
Quantitative Data Presentation
Table 1: Comparison of Catalytic Systems for α-Pinene Hydrogenation
| Catalyst | Support/Modifier | Temperature (°C) | Pressure (MPa) | α-Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reference |
| Nanometer Nickel | - | 90 | 4.0 | 100 | 94.3 | [3] |
| Ni-B | KIT-6 | 100 | 1.0 | 90.62 | 97.67 | [8] |
| Ni/DF3C | 10 wt% [C₂OHmim][BF₄] (SCILL) | 120 | 5.0 | >99 | >98 | [5][6] |
| Ru Nanoparticles | F127 Micelles | 80 | 1.0 | 100 | 98 | [7] |
| Pt Nanoparticles | Sodium Lignosulfonate | 70 | 1.0 | ~100 | High (not quantified) | [4] |
| Pd/C | - | 120 | 5.0 | >99 | <90 | [1] |
Experimental Protocols
Protocol 1: Hydrogenation of α-Pinene using a Nanometer Nickel Catalyst
This protocol is based on the findings for achieving high conversion and good selectivity with a non-noble metal catalyst.[3]
1. Catalyst Preparation (if preparing in-house):
- Follow a standard procedure for the synthesis of nanometer nickel particles, for example, by chemical reduction of a nickel salt (e.g., NiCl₂) with a reducing agent (e.g., NaBH₄) in a suitable solvent.
2. Reaction Setup:
- Place a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller in a fume hood.
- Add α-pinene to the autoclave.
- Add the nanometer nickel catalyst. The catalyst loading should be approximately 1.0% of the mass of α-pinene.[3]
3. Hydrogenation Reaction:
- Seal the autoclave and purge it with H₂ gas several times to remove any air.
- Pressurize the autoclave with H₂ to 4.0 MPa.[3]
- Begin stirring and heat the reactor to 90°C.[3]
- Maintain these conditions for the duration of the reaction (typically several hours, monitor by GC).
4. Work-up and Analysis:
- After the reaction is complete (as determined by GC analysis showing full conversion of α-pinene), cool the autoclave to room temperature and carefully vent the excess H₂ pressure.
- Remove the catalyst by filtration.
- Analyze the product mixture using gas chromatography (GC) to determine the conversion of α-pinene and the selectivity for cis-pinane and trans-pinane.
Protocol 2: Hydrogenation using a Nickel-based SCILL Catalyst
This protocol describes the use of a Solid Catalyst with an Ionic Liquid Layer (SCILL) to enhance diastereoselectivity.[5][6]
1. Catalyst Preparation (0.10-IL-Ni/DF3C):
- Support Preparation: Use a discarded fluid catalytic cracking catalyst (DF3C) as the support.
- Nickel Impregnation: Impregnate the DF3C support with a solution of a nickel salt (e.g., nickel nitrate) using an incipient wetness impregnation method.
- Calcination and Reduction: Calcine the impregnated support in air and then reduce it under a flow of H₂ at an elevated temperature to form the active nickel catalyst (Ni/DF3C).
- Ionic Liquid Coating: Dissolve the ionic liquid (e.g., 1-ethanol-3-methylimidazolium tetrafluoroborate, [C₂OHmim][BF₄]) in a volatile solvent like dichloromethane. Add the reduced Ni/DF3C catalyst to this solution. The amount of ionic liquid should correspond to 10 wt% of the final catalyst.
- Solvent Removal: Slowly remove the solvent under reduced pressure to ensure an even coating of the ionic liquid over the catalyst surface.
2. Reaction Setup:
- Charge a high-pressure autoclave with α-pinene and the prepared 0.10-IL-Ni/DF3C catalyst.
3. Hydrogenation Reaction:
- Seal and purge the autoclave with H₂.
- Pressurize the reactor to 5.0 MPa with H₂.[1]
- Heat the reaction mixture to 120°C with vigorous stirring.[1]
- Monitor the reaction progress by taking aliquots and analyzing them by GC.
4. Work-up and Analysis:
- Once the reaction reaches completion, cool the reactor and vent the H₂ pressure.
- Separate the catalyst from the product mixture by filtration. The catalyst can often be recycled for several runs.[6]
- Analyze the liquid product by GC to determine the conversion and diastereoselectivity.
Visualizations
Caption: Reaction pathway for the hydrogenation of α-pinene.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. osti.gov [osti.gov]
- 2. Khan Academy [khanacademy.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Catalytic Transformations of the Major Terpene Feedstocks | Semantic Scholar [semanticscholar.org]
- 5. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification and Isolation of (1R)-(+)-cis-Pinane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and isolation of (1R)-(+)-cis-Pinane.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, particularly focusing on fractional distillation and chromatographic methods.
Troubleshooting Poor Separation of cis- and trans-Pinane Isomers by Fractional Distillation
Q: My fractional distillation is yielding a mixture of cis- and trans-pinane with low purity of the desired this compound isomer. What are the likely causes and how can I improve the separation?
A: Poor separation of cis- and trans-pinane isomers during fractional distillation is a common challenge due to their close boiling points. The primary factors influencing separation efficiency are the column's theoretical plates, reflux ratio, and the temperature gradient.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Theoretical Plates | The fractionating column is not efficient enough to separate components with close boiling points. | - Increase Column Length: A longer column provides more surface area for condensation and re-vaporization cycles, increasing the number of theoretical plates. - Use a More Efficient Packing Material: Structured packing or more efficient random packing (e.g., Raschig rings, Vigreux indentations) increases the surface area within the column. |
| Incorrect Reflux Ratio | A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases in the column, leading to incomplete separation. | - Increase the Reflux Ratio: A higher reflux ratio (more condensate returned to the column) enhances separation but increases the distillation time. An optimal balance is necessary. For separating close-boiling terpenes, a higher reflux ratio is generally recommended. |
| Excessive Distillation Rate | Heating the distillation flask too quickly can lead to a rapid flow of vapor up the column, preventing proper equilibrium from being established. | - Reduce the Heating Rate: Apply heat gradually to maintain a slow and steady distillation rate. This allows for multiple vaporization-condensation cycles, improving separation. |
| Fluctuations in Temperature or Pressure | Inconsistent heating or pressure changes in a vacuum distillation setup can disrupt the equilibrium within the column. | - Ensure Stable Heating: Use a heating mantle with a controller for precise temperature management. - Maintain a Stable Vacuum: Use a reliable vacuum pump and controller. Check for leaks in the system. |
| Column Flooding or Weeping | Flooding occurs when the vapor flow is too high, causing liquid to be carried up the column. Weeping is when liquid drips through the packing at low vapor flow. | - Optimize Vapor Flow: Reduce the heating rate if flooding is observed. Increase the heating rate if weeping occurs. |
Troubleshooting Isomerization or Degradation of Pinane During Purification
Q: I suspect that this compound is isomerizing or degrading during distillation. What conditions can cause this and how can I prevent it?
A: While pinane isomers are relatively stable, prolonged exposure to high temperatures can potentially lead to isomerization or degradation.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Distillation Temperature | Prolonged heating at atmospheric pressure can provide enough energy for side reactions. | - Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling points of the pinane isomers, allowing for distillation at a lower, safer temperature. |
| Presence of Acidic Impurities | Acidic residues in the crude pinane mixture can catalyze isomerization reactions upon heating. | - Neutralize the Crude Mixture: Wash the crude pinane with a dilute sodium bicarbonate solution and then with water to remove any acidic impurities before distillation. Ensure the material is thoroughly dried before heating. |
| Oxidation | Exposure to air at elevated temperatures can lead to the oxidation of pinane. | - Perform Distillation Under an Inert Atmosphere: After setting up the distillation apparatus, purge the system with an inert gas like nitrogen or argon to remove oxygen. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary method for separating cis- and trans-pinane isomers on a laboratory scale?
A1: The most common and effective method for separating cis- and trans-pinane isomers on a laboratory scale is fractional distillation under reduced pressure (vacuum distillation) . This technique is preferred because it lowers the boiling points of the isomers, mitigating the risk of thermal degradation and potential isomerization. The success of this separation heavily relies on the efficiency of the fractionating column (i.e., the number of theoretical plates).
Q2: What are the boiling points of cis- and trans-pinane?
A2: The boiling points of cis- and trans-pinane are very close, which is the primary reason for the difficulty in their separation.
-
cis-Pinane: Approximately 168-169 °C at atmospheric pressure.
-
trans-Pinane: Approximately 165-166 °C at atmospheric pressure. Under vacuum, these boiling points will be significantly lower.
Q3: How can I determine the purity and isomeric ratio of my purified this compound?
A3: The most common analytical method for determining the purity and isomeric ratio of pinane is Gas Chromatography (GC) with a Flame Ionization Detector (FID). For separating the enantiomers ((+)- and (-)-pinane), a chiral GC column is necessary.
Q4: Can I use preparative chromatography to purify this compound?
A4: Yes, preparative gas chromatography (prep-GC) can be used to obtain high-purity this compound, especially for smaller quantities. This method offers very high resolution but is generally less scalable than fractional distillation. Chiral High-Performance Liquid Chromatography (HPLC) is another potential method for separating the enantiomers, although it is more commonly used for analytical purposes.
Q5: What are some common impurities found in crude pinane mixtures?
A5: Crude pinane, typically produced by the hydrogenation of α-pinene or β-pinene, may contain several impurities, including:
-
Unreacted pinenes (α- and β-pinene)
-
Other terpene isomers
-
Hydrogenation catalyst residues
-
Solvents used in the reaction or workup
Section 3: Experimental Protocols and Data
Protocol for Fractional Distillation of cis- and trans-Pinane
This protocol outlines a general procedure for the separation of cis- and trans-pinane isomers by vacuum fractional distillation.
Materials and Equipment:
-
Crude pinane mixture
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum pump and vacuum gauge
-
Cold trap
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Add the crude pinane mixture and a magnetic stir bar to the round-bottom flask.
-
Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be placed between the distillation flask and the distillation head. Ensure all joints are properly sealed.
-
Vacuum Application: Connect the vacuum pump with a cold trap to the distillation apparatus. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gently heat the mixture using the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration.
-
Fraction Collection: The lower-boiling trans-pinane will reach the distillation head first. Collect the initial fractions, which will be enriched in the trans-isomer. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Separation of Isomers: As the trans-pinane is distilled, the temperature may start to rise. Change the receiving flask to collect the intermediate fraction, which will be a mixture of both isomers.
-
Collection of cis-Pinane: A second temperature plateau will be reached, corresponding to the boiling point of cis-pinane at the given pressure. Collect this fraction in a new, clean receiving flask.
-
Shutdown: Once the majority of the cis-pinane has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
Quantitative Data: Analytical Conditions for Purity Assessment
The following table summarizes typical GC-FID conditions for the analysis of pinane isomers.
| Parameter | Condition 1 (Achiral Separation) | Condition 2 (Chiral Separation) |
| Column | DB-5 (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | Chiral Cyclodextrin-based column (e.g., β-DEX), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C | 220 °C |
| Detector Temperature | 280 °C | 250 °C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Oven Program | 60 °C hold for 2 min, then ramp to 180 °C at 5 °C/min | 50 °C hold for 3 min, then ramp to 200 °C at 2 °C/min[1] |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 70:1[1] |
Section 4: Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Logical Relationship for Troubleshooting Poor Separation
Caption: Troubleshooting logic for poor separation of pinane isomers.
References
Technical Support Center: Optimizing Catalyst Systems for High Cis-Isomer Selectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your catalyst systems for high cis-isomer selectivity in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your catalytic reactions, providing potential causes and actionable solutions.
Issue 1: Low Cis-Selectivity in Alkyne Hydrogenation
Q: My alkyne hydrogenation reaction is producing a high percentage of the trans-isomer and/or the fully saturated alkane. How can I increase the selectivity for the cis-alkene?
A: Low cis-selectivity is a common issue that can often be resolved by carefully controlling the reaction conditions and catalyst properties. Here are several factors to consider:
-
Catalyst Choice and Preparation: The choice of catalyst is critical for achieving high cis-selectivity.
-
Lindlar's Catalyst: This is the most common and effective catalyst for the semi-hydrogenation of alkynes to cis-alkenes.[1][2][3][4][5] It consists of palladium supported on calcium carbonate and "poisoned" with lead acetate and quinoline.[1][4][6][7] The poison deactivates the most active sites on the palladium surface, which prevents over-reduction to the alkane and promotes the formation of the cis-isomer.[1][3][4]
-
P-2 Catalyst (Nickel Boride): This is another effective catalyst for achieving high cis-selectivity.
-
Catalyst Preparation: Improper preparation of the catalyst can lead to low selectivity. Ensure that the catalyst is prepared according to a reliable protocol and that the poisoning agents are added in the correct proportions.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve cis-selectivity by reducing the energy available for isomerization to the more stable trans-isomer.
-
Hydrogen Pressure: Using a lower hydrogen pressure can help to prevent over-hydrogenation to the alkane.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are often preferred for cis-selective hydrogenation.
-
-
Ligand Effects: For homogeneous catalysts, the steric and electronic properties of the ligands play a crucial role.
-
Steric Hindrance: Bulky ligands can create a sterically hindered environment around the metal center, favoring the formation of the less sterically demanding cis-isomer.
-
Electronic Effects: Electron-donating or withdrawing ligands can modify the electronic properties of the metal center, influencing its catalytic activity and selectivity.
-
Troubleshooting Workflow for Low Cis-Selectivity
Caption: A logical workflow for troubleshooting low cis-isomer selectivity.
Issue 2: Catalyst Deactivation
Q: My reaction has slowed down or stopped completely before all the starting material has been consumed. What could be causing my catalyst to deactivate?
A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[8] Several mechanisms can lead to deactivation:
-
Poisoning: This is a common cause of deactivation where impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[6][9]
-
Common Poisons: Sulfur compounds (e.g., thiols, H₂S), nitrogen compounds (e.g., quinoline in excess), phosphorus compounds, and heavy metals are notorious catalyst poisons for palladium catalysts.[6][9] Even trace amounts of these impurities in your reactants or solvent can have a significant impact.
-
Solutions:
-
Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and free from potential poisons.
-
Use a Guard Bed: In flow chemistry setups, a guard bed containing an adsorbent can be used to remove poisons before the reactants reach the catalyst bed.
-
Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated, but this is often difficult and may not fully restore activity.
-
-
-
Sintering: This is the agglomeration of small metal nanoparticles on the support into larger particles at high temperatures. This leads to a decrease in the active surface area of the catalyst and, consequently, a loss of activity.
-
Causes: High reaction temperatures are the primary cause of sintering.
-
Solutions:
-
Operate at Lower Temperatures: If the reaction kinetics allow, reducing the reaction temperature can significantly slow down the rate of sintering.
-
Choose a Thermally Stable Support: The choice of catalyst support can influence its resistance to sintering.
-
-
-
Fouling or Coking: This occurs when carbonaceous materials deposit on the catalyst surface, blocking active sites and pores. This is more common in reactions involving organic molecules at high temperatures.
-
Solutions:
-
Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes minimize coke formation.
-
Catalyst Regeneration: Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled manner.
-
-
Troubleshooting Workflow for Catalyst Deactivation
Caption: A decision tree for troubleshooting catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in a Lindlar catalyst?
A1: The Lindlar catalyst is a carefully designed system where each component has a specific function:
-
Palladium (Pd): This is the active metal that catalyzes the hydrogenation reaction.
-
Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄): This acts as the support for the palladium nanoparticles, providing a high surface area for the reaction to occur.
-
Lead Acetate (Pb(OAc)₂) or Lead(II) Oxide (PbO): This is the primary "poison" that deactivates the most active palladium sites.[1][4][6] This prevents the over-reduction of the alkene to an alkane and is crucial for achieving high selectivity.[1][4]
-
Quinoline: This organic base acts as a secondary poison, further moderating the catalyst's activity and enhancing its selectivity for the cis-alkene.[1][4]
Q2: How does solvent polarity affect cis/trans selectivity?
A2: Solvent polarity can have a significant impact on the stereochemical outcome of a reaction. While the specific effects can vary depending on the reaction mechanism, some general trends have been observed. In many catalytic hydrogenations, less polar solvents tend to favor the formation of the cis-isomer. The table below provides a general guide to the polarity of common solvents.
Table 1: Polarity of Common Solvents
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Tetrahydrofuran (THF) | 4.0 |
| Ethyl Acetate | 4.4 |
| Dichloromethane (DCM) | 3.1 |
| Acetone | 5.1 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
Note: Polarity indices are relative values and can vary slightly depending on the scale used.
Q3: Can I reuse my Lindlar catalyst?
A3: While heterogeneous catalysts like the Lindlar catalyst can theoretically be recovered and reused, their activity and selectivity may decrease with each cycle. This can be due to gradual poisoning from trace impurities, sintering, or mechanical loss of the catalyst during recovery. If you plan to reuse your catalyst, it is essential to thoroughly wash it and dry it before the next reaction. It is also recommended to run a small-scale test reaction to confirm its activity and selectivity before committing to a larger scale.
Q4: What are the key steric and electronic factors of ligands that influence cis-selectivity in homogeneous catalysis?
A4: In homogeneous catalysis, the ligands coordinated to the metal center play a pivotal role in determining the stereoselectivity of the reaction.
-
Steric Effects:
-
Bulkiness: Ligands with large, bulky substituents create a sterically crowded environment around the metal. This can favor the formation of the less sterically hindered cis-isomer by directing the approach of the substrate.
-
Bite Angle: For bidentate ligands, the natural bite angle can influence the geometry of the active catalytic species and thus the stereochemical outcome.
-
-
Electronic Effects:
-
Electron-Donating Groups (EDGs): These groups increase the electron density on the metal center, which can affect the binding of the substrate and the kinetics of the catalytic cycle.
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density on the metal center, which can also influence the catalyst's activity and selectivity.
-
The interplay between steric and electronic effects is often complex, and the optimal ligand is typically determined experimentally for a specific reaction.
Experimental Protocols
Protocol 1: Preparation of Lindlar's Catalyst
This protocol describes a common method for preparing a Lindlar-type catalyst in the laboratory.[6][7][9]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)
-
Quinoline
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Palladium on Calcium Carbonate:
-
In a round-bottom flask, suspend 10.0 g of calcium carbonate in 100 mL of deionized water.
-
In a separate beaker, dissolve 0.5 g of palladium(II) chloride in a minimal amount of warm deionized water (with a few drops of HCl if necessary to aid dissolution).
-
Add the palladium chloride solution to the calcium carbonate suspension with vigorous stirring.
-
Heat the mixture to 80 °C for 1 hour while stirring continuously.
-
Cool the mixture to room temperature and add a solution of 0.5 g of sodium borohydride in 10 mL of water dropwise to reduce the palladium ions to palladium metal. The mixture will turn black.
-
Stir for an additional 30 minutes.
-
Filter the solid catalyst, wash thoroughly with deionized water, and then with ethanol.
-
Dry the catalyst in a vacuum oven at 60 °C overnight.
-
-
Poisoning the Catalyst:
-
Suspend the dried Pd/CaCO₃ catalyst in 50 mL of deionized water.
-
Add a solution of 0.5 g of lead(II) acetate trihydrate in 20 mL of deionized water to the suspension.
-
Stir the mixture at room temperature for 2 hours.
-
Add 0.5 mL of quinoline and continue stirring for another 30 minutes.
-
Filter the final catalyst, wash with deionized water and then ethanol.
-
Dry the catalyst under vacuum at 60 °C. Store in a tightly sealed container.
-
Protocol 2: General Procedure for Cis-Selective Alkyne Hydrogenation using Lindlar's Catalyst
Materials:
-
Alkyne substrate
-
Lindlar's catalyst (5 wt% Pd)
-
Solvent (e.g., hexane, ethyl acetate, or ethanol)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne substrate (1.0 mmol) in the chosen solvent (10 mL).
-
Add the Lindlar's catalyst (50-100 mg, 5-10 mol% of Pd).
-
Purge the flask with hydrogen gas by evacuating and backfilling with H₂ three times.
-
Inflate a balloon with hydrogen gas and attach it to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed (or the desired conversion is reached), filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Catalytic Cycle of Alkyne Hydrogenation to a Cis-Alkene
Caption: A simplified representation of the catalytic cycle for the hydrogenation of an alkyne to a cis-alkene.
Protocol 3: Determination of Cis/Trans Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for separating non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare standard solutions of the pure cis and trans isomers if available for retention time and mass spectra comparison.
-
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed based on sample concentration).
-
MSD Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (if known) and mass spectra. The cis and trans isomers will have identical mass spectra but different retention times.
-
Integrate the peak areas for the cis and trans isomers.
-
Calculate the cis/trans ratio by dividing the peak area of the cis-isomer by the peak area of the trans-isomer. For a more accurate quantification, a response factor can be determined using standard samples.[10]
-
Quantitative Data
Table 2: Effect of Catalyst and Solvent on the Cis-Selectivity of Alkyne Hydrogenation
| Entry | Alkyne | Catalyst | Solvent | Temperature (°C) | Cis:Trans Ratio | Alkane (%) | Reference |
| 1 | 2-Pentyne | 5% Pd/C | Ethanol | 25 | 20:80 | 15 | Generic |
| 2 | 2-Pentyne | Lindlar's Catalyst | Hexane | 25 | >98:2 | <1 | [1][4] |
| 3 | 2-Pentyne | P-2 (Ni₂B) | Ethanol | 25 | 97:3 | <2 | - |
| 4 | Phenylacetylene | 5% Pd/C | Ethyl Acetate | 25 | 15:85 | 20 | Generic |
| 5 | Phenylacetylene | Lindlar's Catalyst | Toluene | 25 | >99:1 | <1 | [1][4] |
Note: The data in this table is illustrative and compiled from various sources. Actual results may vary depending on the specific reaction conditions.
This technical support center provides a starting point for optimizing your catalyst systems for high cis-isomer selectivity. For more in-depth information, we recommend consulting the cited literature and other peer-reviewed resources.
References
- 1. byjus.com [byjus.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Khan Academy [khanacademy.org]
- 4. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 7. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 8. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Pinane-Based Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pinane-based asymmetric reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to low enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydroboration with a pinane-based reagent is giving low enantiomeric excess. What are the most common causes?
A1: Low enantiomeric excess in pinane-based hydroborations can stem from several factors. The most common culprits include:
-
Purity of the starting α-pinene: The enantiomeric purity of the α-pinene used to prepare your chiral borane reagent is critical. Commercial α-pinene can vary in its enantiomeric excess and may contain impurities that can interfere with the reaction.
-
Improper preparation or handling of the chiral borane reagent: Reagents like diisopinocampheylborane (Ipc₂BH) are sensitive to air and moisture. Incomplete reaction during preparation or degradation upon storage can lead to the presence of achiral boron species, which will result in a lower ee.
-
Suboptimal reaction temperature: The enantioselectivity of these reactions is often highly dependent on temperature. Running the reaction at a temperature that is too high can lead to a decrease in enantiomeric excess.
-
Incorrect stoichiometry: The ratio of the alkene substrate to the chiral borane reagent can influence the stereochemical outcome.
-
Inappropriate solvent: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the enantioselectivity.
Q2: How important is the enantiomeric excess of the starting α-pinene?
A2: It is extremely important. The enantiomeric excess of the product is directly correlated with the enantiomeric purity of the chiral reagent, which in turn is derived from the starting α-pinene. It is possible to upgrade the enantiomeric excess of the diisopinocampheylborane reagent through crystallization. For instance, diisopinocampheylborane prepared from (+)-α-pinene with a 60% ee can be upgraded to higher enantiomeric purity through selective crystallization. Similarly, isopinocampheylborane derivatives with >99% ee can be obtained from α-pinene with an initial ee of 80-90% through the formation and crystallization of a DMAP complex.[1]
Q3: Can the order of addition of reagents affect the enantiomeric excess?
A3: Yes, the order and rate of addition can be crucial. For the preparation of diisopinocampheylborane, the slow addition of borane-dimethyl sulfide complex (BMS) to a solution of α-pinene is generally recommended. This helps to ensure the formation of the desired dialkylborane and minimizes the formation of the monoalkylborane (isopinocampheylborane, IpcBH₂), which can have a different and often lower selectivity for many substrates.
Q4: My reaction is sluggish at the recommended low temperature. Can I warm it up?
A4: While warming the reaction will increase the rate, it is likely to have a detrimental effect on the enantiomeric excess. It is crucial to maintain the recommended temperature to achieve high stereoselectivity. If the reaction is too slow, ensure that your reagents are pure and that there are no inhibitors present. Patience is often key in asymmetric synthesis.
Troubleshooting Guides
Problem 1: Consistently Low Enantiomeric Excess (<50% ee)
This level of enantioselectivity suggests a fundamental issue with the chiral reagent or the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for consistently low enantiomeric excess.
Detailed Steps:
-
Verify α-Pinene Purity:
-
Obtain a certificate of analysis for your commercial α-pinene to confirm its enantiomeric excess. If unavailable, determine the ee yourself using chiral GC.
-
Analyze the chemical purity of the α-pinene using GC-MS to identify any potential impurities, such as β-pinene, limonene, or camphene, which can react with borane to generate achiral or less selective hydroborating agents.
-
-
Review Reagent Preparation:
-
Ensure that all glassware was rigorously dried and the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Double-check the stoichiometry of α-pinene to the borane source. An excess of borane can lead to the formation of IpcBH₂, which may not be the desired reagent.
-
Confirm that the temperature was carefully controlled during the preparation of the reagent. For diisopinocampheylborane, the reaction is typically carried out at 0 °C.
-
-
Purify the Chiral Borane:
-
If you suspect the purity of your prepared diisopinocampheylborane is low, it can be purified by crystallization from a suitable solvent like diethyl ether or pentane at low temperature.
-
For isopinocampheylborane, consider preparing the p-(dimethylamino)pyridine (DMAP) complex, which can be crystallized to achieve very high enantiomeric purity.[1]
-
-
Check Reagent Storage:
-
Chiral borane reagents are typically air and moisture sensitive. Ensure they are stored in a sealed container under an inert atmosphere and at a low temperature (e.g., in a freezer).
-
-
Re-run the Reaction:
-
Use the freshly prepared or purified chiral borane reagent and re-run the hydroboration reaction, paying close attention to the reaction conditions.
-
Problem 2: Moderate and/or Inconsistent Enantiomeric Excess (50-85% ee)
This level of enantioselectivity often points to issues with the reaction conditions rather than a fundamental problem with the reagent itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for moderate or inconsistent enantiomeric excess.
Detailed Steps:
-
Verify Temperature Control:
-
Ensure your thermometer is accurately calibrated. Even a few degrees deviation can significantly impact the ee.
-
Maintain efficient stirring to ensure uniform temperature throughout the reaction mixture. Use a cryostat for precise temperature control if available.
-
-
Check Solvent Quality:
-
Use freshly distilled, anhydrous solvents. Traces of water can react with the borane reagent, reducing its effective concentration and potentially forming achiral boron species.
-
The choice of solvent can influence enantioselectivity. Ethereal solvents like THF and diethyl ether are commonly used. If results are still suboptimal, consider screening other non-coordinating solvents.
-
-
Optimize Stoichiometry:
-
Carefully control the stoichiometry of the alkene to the chiral borane. For some substrates, a slight excess of the borane reagent may be beneficial, while for others, it could be detrimental.
-
-
Control Addition Rate:
-
The rate of addition of the alkene to the borane solution (or vice versa) can be important. Slow addition, often via a syringe pump, can help to maintain a low concentration of the limiting reagent and improve selectivity.
-
Data on Factors Affecting Enantiomeric Excess
The following tables summarize the impact of key experimental parameters on the enantiomeric excess of the product in representative pinane-based hydroboration reactions.
Table 1: Effect of α-Pinene Enantiomeric Purity on Diisopinocampheylborane (Ipc₂BH) Purity
| Initial ee of (+)-α-pinene | ee of Ipc₂BH after preparation and crystallization |
| 60% | Can be upgraded to higher purity |
| 80-90% | Can yield >99% ee after derivatization and crystallization[1] |
Table 2: Influence of Reaction Temperature on Enantioselectivity
While specific data for pinane-based reagents across a wide temperature range is dispersed in the literature, a general trend is observed. The following is a representative example from a different asymmetric hydroboration system that illustrates the principle.
| Reaction Temperature (°C) | Enantiomeric Excess (% ee) |
| 0 | 94 |
| Ambient Temperature | 41-46 |
Note: This data is from the hydroboration of an allene with dicyclohexylborane and is illustrative of the general temperature effect.[1]
Table 3: Solvent Effects on Enantioselectivity in a Representative Asymmetric Hydroboration
The choice of solvent can have a modest but significant impact on the enantiomeric excess.
| Solvent | Enantiomeric Excess (% ee) |
| 2-Me-THF | 90+ |
| Hexane | 85-89 |
| Toluene | 85-89 |
| Dioxane | 85-89 |
| THF | 85-89 |
Note: This data is from a cobalt-catalyzed asymmetric hydroboration and illustrates the potential for solvent screening to optimize enantioselectivity.
Key Experimental Protocols
Protocol 1: Preparation of High Purity Diisopinocampheylborane (Ipc₂BH)
This protocol is adapted from standard literature procedures.
Materials:
-
(+)-α-Pinene (of the highest available enantiomeric purity)
-
Borane-dimethyl sulfide complex (BMS, 10 M in THF)
-
Anhydrous diethyl ether or THF
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Place the flask under a positive pressure of nitrogen.
-
Charge the flask with (+)-α-pinene (2.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add BMS (1.0 equivalent) dropwise via the dropping funnel to the stirred solution of α-pinene over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 3 hours. A white precipitate of diisopinocampheylborane should form.
-
The resulting slurry can be used directly for subsequent hydroboration reactions, or the Ipc₂BH can be isolated by filtration under an inert atmosphere and washed with cold, anhydrous diethyl ether.
Protocol 2: Asymmetric Hydroboration of an Alkene with Ipc₂BH
Materials:
-
Diisopinocampheylborane (Ipc₂BH) solution or slurry (prepared as above)
-
Alkene substrate
-
Anhydrous THF
-
Aqueous sodium hydroxide (e.g., 3 M)
-
30% Hydrogen peroxide
Procedure:
-
In a separate oven-dried flask under a nitrogen atmosphere, dissolve the alkene substrate (1.0 equivalent) in anhydrous THF.
-
Cool the alkene solution to the desired reaction temperature (typically -25 °C to 0 °C, which may require optimization).
-
Slowly add the Ipc₂BH slurry or solution (1.1 equivalents) to the stirred alkene solution via a cannula or syringe over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature for 4-6 hours, or until TLC or GC analysis indicates complete consumption of the starting alkene.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Add aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 40 °C.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete oxidation.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
References
Stability and storage conditions for (1R)-(+)-cis-Pinane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (1R)-(+)-cis-Pinane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark location in a tightly sealed container.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] The area should be well-ventilated and secured from ignition sources.[1][4]
Q2: What are the primary degradation products of this compound?
A2: The primary degradation product upon exposure to air is 2-pinane hydroperoxide, formed through an autoxidation process.[5] This reaction proceeds via a radical chain mechanism. Further oxidation can lead to the formation of other products such as pinonic acid.[5]
Q3: How does the stability of cis-Pinane compare to its trans-isomer?
A3: The stereochemistry of the pinane isomer plays a significant role in the rate of autoxidation. cis-Pinane oxidizes approximately ten times faster than its trans-isomer.[5]
Q4: Is this compound sensitive to light?
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of this compound and the separation of its isomers can be effectively monitored using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] For enantiomeric resolution, chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased purity over time | Improper storage (exposure to air, light, or high temperatures). | - Ensure the container is tightly sealed and flushed with an inert gas like nitrogen or argon before sealing.- Store at the recommended temperature of 2-8°C.- Protect the container from light by storing it in a dark place or using an amber vial. |
| Presence of unexpected peaks in GC/HPLC analysis | Oxidation of the compound. | - The primary oxidation product is 2-pinane hydroperoxide. Consider this as a potential identity for the impurity peak.- If the presence of peroxides is a concern for your application, consider performing a peroxide value test. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration or the presence of reactive impurities (peroxides). | - Re-analyze the purity of your starting material before use.- If peroxides are suspected, they can be removed by appropriate purification methods, but this should be done with caution due to the potential hazards of peroxides. |
| Color change of the liquid | This compound is a colorless liquid. A change in color may indicate significant degradation or contamination. | - Do not use the material if a significant color change is observed.- Re-purify the compound if possible and necessary for your application, or obtain a fresh batch. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Long-term | 2-8°C (Refrigerator)[3] | To minimize the rate of autoxidation and maintain stability. |
| Short-term / Handling | Cool, well-ventilated area[1][4] | To prevent the buildup of flammable vapors and reduce thermal stress. | |
| Atmosphere | Storage | Tightly sealed container[1][2][4] | To prevent exposure to atmospheric oxygen, which leads to autoxidation.[5] |
| Under an inert atmosphere (e.g., Nitrogen, Argon) | To further minimize contact with oxygen and enhance long-term stability. | ||
| Light | Storage | Dark location or in an amber container[1][2] | To prevent potential light-induced degradation, as is good practice for many organic compounds. |
| Incompatible Materials | Storage | Away from strong oxidizing agents[6] | To avoid vigorous and potentially hazardous reactions. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing.
1. Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf life and identify potential degradation products.
2. Materials:
-
This compound (minimum of 3 batches, if available)
-
Amber glass vials with airtight caps
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Gas Chromatography with Flame Ionization Detector (GC-FID) system
-
Chiral GC column for enantiomeric purity assessment
-
Reference standards for this compound and any known potential impurities
3. Procedure:
-
Initial Analysis (Time 0):
-
For each batch, perform initial analysis for appearance, assay (purity by GC-FID), and enantiomeric purity (by chiral GC).
-
Record the initial results.
-
-
Sample Preparation and Storage:
-
Aliquot a sufficient amount of this compound from each batch into separate, properly labeled amber glass vials.
-
Tightly seal the vials. For a more rigorous study, the headspace can be flushed with nitrogen before sealing.
-
Place the vials in the stability chamber set to 40°C / 75% RH.
-
-
Time Points for Testing:
-
Pull samples for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.
-
-
Analysis at Each Time Point:
-
At each time point, remove the designated vials from the stability chamber.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform the following analyses:
-
Appearance: Visually inspect for any changes in color or clarity.
-
Assay (Purity): Determine the purity of the sample using a validated GC-FID method.
-
Degradation Products: Quantify any new peaks that appear in the chromatogram. Identify them if possible.
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial (Time 0) data.
-
Evaluate any significant changes in purity or the formation of degradation products.
-
Visualizations
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. This compound | 4795-86-2 | Benchchem [benchchem.com]
- 3. Autoxidation of α-pinene at high oxygen pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 4795-86-2 [m.chemicalbook.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Pinane-Based Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pinane-based reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are pinane-based reagents and why are they used in asymmetric synthesis?
Pinane-based reagents are chiral molecules derived from α-pinene or β-pinene, which are naturally occurring bicyclic monoterpenes. Their rigid, chiral structure makes them excellent reagents and catalysts for inducing stereoselectivity in chemical reactions, such as the reduction of prochiral ketones and the hydroboration of alkenes. Common examples include diisopinocampheylborane (Ipc₂BH), monoisopinocampheylborane (IpcBH₂), and Alpine-Borane®.[1][2]
Q2: What is steric hindrance and how does it affect reactions with pinane-based reagents?
Steric hindrance is a phenomenon that occurs when the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction.[1] In the context of pinane-based reagents, their bulky bicyclic structure can create significant steric hindrance. This can either be beneficial, by directing the approach of a substrate to a specific face and thus achieving high stereoselectivity, or detrimental, by slowing down or preventing the reaction with a sterically demanding substrate.
Q3: I am observing low reactivity with a sterically hindered ketone and Alpine-Borane. What can I do?
Low reactivity with bulky ketones is a common issue. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the enantiomeric excess (e.e.) as it may decrease at higher temperatures.
-
Prolong Reaction Time: Sterically hindered substrates may simply react more slowly. Extending the reaction time can lead to higher conversion.
-
Use a Less Hindered Reagent: If possible, consider using a less bulky chiral borane. However, this may come at the cost of lower enantioselectivity.
-
Consider an Alternative Method: For extremely hindered ketones, other reduction methods might be more suitable.
Q4: My asymmetric hydroboration with diisopinocampheylborane (Ipc₂BH) is giving low enantiomeric excess (e.e.). What are the potential causes and solutions?
Low e.e. in hydroboration with Ipc₂BH can stem from several factors:
-
Substrate Structure: Ipc₂BH is most effective with cis-alkenes. Trans-alkenes and sterically hindered internal alkenes often react sluggishly and with lower enantioselectivity. For these substrates, consider using monoisopinocampheylborane (IpcBH₂), which is sterically less demanding.
-
Reagent Purity: The enantiomeric purity of the α-pinene used to prepare the Ipc₂BH is crucial. Ensure you start with high-purity α-pinene.
-
Reaction Temperature: Lower temperatures (e.g., -25 °C to 0 °C) generally lead to higher e.e. Ensure your reaction is adequately cooled.
-
Equilibration of the Reagent: In some cases, allowing the Ipc₂BH to equilibrate in solution can be important.
Troubleshooting Guides
Guide 1: Low Enantioselectivity in the Reduction of Prochiral Ketones
| Symptom | Possible Cause | Suggested Solution |
| Low e.e. with a non-hindered aryl alkyl ketone using Alpine-Borane. | Reaction temperature is too high. | Lower the reaction temperature. Reductions with Alpine-Borane are often performed at or below room temperature. |
| Low e.e. with a bulky, sterically hindered ketone. | The steric bulk of the reagent and substrate are mismatched, leading to poor facial selectivity. | Consider using a reagent with a different steric profile. For some substrates, diisopinocampheylchloroborane (Ipc₂BCl) can provide complementary stereochemistry and high e.e. where Alpine-Borane fails.[1] |
| Inconsistent e.e. between batches. | Purity of the pinane-based reagent may vary. | Prepare the reagent fresh or purchase from a reliable supplier. The optical purity of the starting α-pinene is critical. |
Guide 2: Sluggish or Incomplete Hydroboration Reactions
| Symptom | Possible Cause | Suggested Solution |
| Slow reaction with a trisubstituted or trans-alkene using Ipc₂BH. | The steric bulk of Ipc₂BH is too great for the substituted alkene to approach the B-H bond efficiently. | Switch to the less sterically demanding monoisopinocampheylborane (IpcBH₂). |
| No reaction observed. | The borane reagent may have decomposed due to exposure to air or moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low yield of the desired alcohol after oxidation. | Incomplete oxidation of the organoborane intermediate. | Ensure sufficient amounts of the oxidizing agent (typically NaOH and H₂O₂) are used and that the reaction is allowed to proceed to completion. The oxidation step is exothermic and may require cooling to control the reaction rate.[3] |
Quantitative Data Summary
Table 1: Asymmetric Allylboration of Aldehydes with B-Allyldiisopinocampheylborane
| Aldehyde | Temperature (°C) | Isolated Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetaldehyde | -78 | 70 | 96 |
| Benzaldehyde | -78 | 85 | 96 |
| Propanal | -78 | 72 | 94 |
Data extracted from a representative study on asymmetric allylboration.[4]
Experimental Protocols
Protocol 1: Preparation of (-)-Diisopinocampheylborane
This procedure is adapted from Organic Syntheses.[3]
Materials:
-
Borane-methyl sulfide complex (10.0 M)
-
(+)-α-Pinene (high purity)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel with a septum, and a reflux condenser connected to a nitrogen inlet.
-
Charge the flask with the borane-methyl sulfide complex and anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add (+)-α-pinene dropwise to the stirred solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture at 0 °C for at least 4 hours. The (-)-diisopinocampheylborane will precipitate as a white solid.
-
The reagent can be used in situ or isolated by filtration under an inert atmosphere.
Visualizations
Diagram 1: Reagent Selection Workflow
Caption: Workflow for selecting the appropriate pinane-based reagent.
Diagram 2: General Experimental Workflow for Asymmetric Reduction
Caption: A general experimental workflow for asymmetric ketone reduction.
References
Managing the rate of autoxidation of cis-pinane versus trans-pinane.
Welcome to the technical support center for managing the autoxidation of cis- and trans-pinane. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance on controlling the oxidation rates of these isomers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in the rate of autoxidation between cis-pinane and trans-pinane?
A1: Cis-pinane is generally more susceptible to oxidation than trans-pinane.[1] This difference in reactivity is attributed to the stereochemistry of the molecules. The cis isomer, with the isopropyl group on the same side as the gem-dimethyl bridge, may experience greater steric strain, making certain hydrogen atoms more accessible for abstraction in the initiation step of autoxidation.
Q2: What are the main products of pinane autoxidation?
A2: The autoxidation of pinane isomers primarily yields pinane hydroperoxides (cis-PHP and trans-PHP).[1] These hydroperoxides can be further reduced to their corresponding alcohols, cis-pinanol and trans-pinanol.[1][2] Under certain conditions, especially at elevated temperatures, further oxidation can lead to the formation of ketones and other secondary oxidation products.[3]
Q3: What factors can influence the rate of pinane autoxidation?
A3: Several factors can significantly influence the rate of autoxidation:
-
Temperature: Higher temperatures generally increase the rate of autoxidation.[4][5]
-
Oxygen Concentration: The partial pressure of oxygen can affect the reaction mechanism and product distribution.[6][7]
-
Presence of Initiators: Radical initiators can accelerate the onset of autoxidation.
-
Presence of Inhibitors: Antioxidants can quench radical species and slow down the oxidation process.
-
Catalysts: Certain catalysts can be used to control the oxidation process.[1]
Q4: How can I selectively promote the oxidation of cis-pinane?
A4: Given that cis-pinane is inherently more reactive, controlling the reaction conditions is key.[1] By maintaining moderate temperatures and controlled oxygen levels, you can favor the oxidation of the cis-isomer while minimizing the oxidation of the trans-isomer. The choice of catalyst can also play a crucial role in the selective oxidation of pinane isomers.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow or not initiating. | 1. Insufficient temperature. 2. Low oxygen concentration. 3. Presence of unintentional antioxidants. | 1. Gradually increase the reaction temperature while monitoring. 2. Ensure a sufficient supply of oxygen or air. 3. Purify the pinane substrate to remove any inhibitory compounds. |
| Formation of unwanted byproducts. | 1. Over-oxidation due to high temperatures or prolonged reaction times. 2. Non-selective radical reactions. | 1. Lower the reaction temperature and optimize the reaction time.[3] 2. Introduce a selective catalyst or a radical scavenger to control the reaction pathway. |
| Difficulty in separating cis and trans oxidation products. | The physical properties of the isomeric products are very similar. | Employ high-resolution analytical techniques such as gas chromatography (GC) with a suitable chiral column or high-performance liquid chromatography (HPLC) for separation and quantification. |
| Inconsistent reaction rates between batches. | Variability in the purity of the pinane starting material or fluctuations in experimental conditions. | 1. Standardize the purity of the cis- and trans-pinane. 2. Precisely control reaction parameters such as temperature, pressure, and stirring rate. |
Comparative Data on Pinane Autoxidation
| Parameter | cis-Pinane | trans-Pinane | Reference |
| Relative Reactivity | More prone to oxidation | Less prone to oxidation | [1] |
| Primary Oxidation Product | cis-Pinane hydroperoxide (cis-PHP) | trans-Pinane hydroperoxide (trans-PHP) | [1] |
| Secondary Reduction Product | cis-Pinanol | trans-Pinanol | [1][2] |
Experimental Protocols
Protocol 1: Monitoring the Autoxidation of Pinane Isomers
Objective: To monitor the rate of autoxidation of cis- and trans-pinane by quantifying the formation of hydroperoxides over time.
Materials:
-
cis-pinane (>99% purity)
-
trans-pinane (>99% purity)
-
Reaction vessel with temperature control and gas inlet
-
Oxygen or clean, dry air
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Suitable GC column (e.g., a polar capillary column)
-
Internal standard (e.g., n-dodecane)
-
Reducing agent (e.g., triphenylphosphine) for derivatization to alcohols for easier analysis if needed.[3]
Procedure:
-
Place a known amount of the pinane isomer into the reaction vessel.
-
Add a known amount of the internal standard.
-
Heat the vessel to the desired reaction temperature (e.g., 60-80°C).
-
Start a continuous flow of oxygen or air through the reaction mixture at a controlled rate.
-
At regular time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Immediately analyze the aliquot by GC-FID to quantify the remaining pinane and the formation of oxidation products. If hydroperoxides are difficult to analyze directly, they can be reduced to the corresponding alcohols before analysis.[3]
-
Plot the concentration of the pinane isomer and the primary oxidation product as a function of time to determine the reaction rate.
Visualizations
Autoxidation Workflow
Caption: Experimental workflow for studying pinane autoxidation.
Pinane Autoxidation Pathway
Caption: Generalized radical chain mechanism for pinane autoxidation.
References
- 1. foreverest.net [foreverest.net]
- 2. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autoxidation of α-pinene at high oxygen pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Preventing decomposition during epoxidation of pinane derivatives.
Welcome to our technical support center for the epoxidation of pinane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the decomposition of these valuable intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways I should be aware of during the epoxidation of pinane derivatives like α-pinene?
A1: The primary decomposition pathways for α-pinene oxide, a common pinane derivative, include hydrolytic decomposition, rearrangement, and allylic oxidation.[1][2]
-
Hydrolytic Decomposition: In the presence of acid (H+) and water, the epoxide ring can open to form byproducts such as pinanediol and sobrerol.[1][3]
-
Rearrangement: The strained epoxide ring is susceptible to rearrangement, which can lead to the formation of campholenic aldehyde.[1][2][4] This is a common issue, as pinene oxide is vulnerable to cationic rearrangement.[4]
-
Allylic Oxidation: This side reaction can produce verbenol, which can be further oxidized to verbenone.[1][2]
Q2: My epoxidation reaction is producing a significant amount of pinanediol and sobrerol. What is causing this and how can I prevent it?
A2: The formation of pinanediol and sobrerol is due to the hydrolytic decomposition of the α-pinene oxide.[1] This is typically caused by excessive acid concentration and the presence of water.
Troubleshooting Steps:
-
Control Acid Concentration: Maintain a low acid concentration. For example, in tungsten-catalyzed epoxidation with H₂O₂, keeping the H₂SO₄ concentration at or below 0.05 M has been shown to significantly improve selectivity to the epoxide.[2]
-
Minimize Water Content: If using aqueous hydrogen peroxide, be aware that higher concentrations of H₂O₂ also introduce more water, which can increase the rate of hydrolytic decomposition.[1][2] Consider using a solvent system that is not miscible with water to reduce its impact.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. For the epoxidation of α-pinene, temperatures below 50°C have been shown to be highly selective for α-pinene oxide with minimal side product formation.[2]
Q3: I am observing a high yield of campholenic aldehyde in my product mixture. What leads to this rearrangement and how can I suppress it?
A3: The formation of campholenic aldehyde is a result of the rearrangement of the α-pinene oxide.[1][3] This rearrangement is often catalyzed by Lewis acids or Brønsted acids.[5][6] The strained nature of the pinene oxide ring makes it susceptible to this type of isomerization.[4]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. Lewis acid catalysts tend to favor the formation of campholenic aldehyde.[5][6] If your goal is the epoxide, consider catalysts that are less prone to promoting rearrangement, such as certain tungsten-based polyoxometalates.[2][3]
-
Solvent Effects: The polarity of the solvent can influence the product distribution. In some systems, less polar solvents may help to suppress rearrangement pathways.[4]
-
Temperature Management: As with hydrolytic decomposition, lower reaction temperatures can help to minimize rearrangement.
Q4: My reaction is yielding verbenol and verbenone. What causes this and what are the mitigation strategies?
A4: The presence of verbenol and verbenone indicates that allylic oxidation is occurring alongside epoxidation.[1][2] This can be influenced by the catalyst, oxidant concentration, and reaction temperature.
Troubleshooting Steps:
-
Oxidant Amount: Using a large excess of the oxidant (e.g., H₂O₂) can increase the rate of allylic oxidation.[2] Aim for a stoichiometric or slight excess of the oxidant.
-
Temperature Control: Allylic oxidation becomes more significant at higher temperatures (e.g., above 60°C for α-pinene epoxidation).[2] Maintaining a lower reaction temperature is crucial.
-
Catalyst Choice: The nature of the catalyst can influence the balance between epoxidation and allylic oxidation.[2] Some catalysts are more prone to generating the radical species that can lead to allylic oxidation.
Troubleshooting Guides
Guide 1: Low Yield of Pinane Epoxide
This guide addresses the common issue of obtaining a low yield of the desired pinane epoxide.
| Symptom | Possible Cause | Suggested Solution |
| High concentration of diols (e.g., pinanediol, sobrerol) | Hydrolytic decomposition of the epoxide. | Decrease the acid concentration (e.g., to ≤0.05 M H₂SO₄).[2] Reduce the amount of water in the reaction mixture. Maintain a lower reaction temperature (e.g., <50°C).[2] |
| High concentration of aldehydes (e.g., campholenic aldehyde) | Rearrangement of the epoxide. | Re-evaluate your choice of catalyst; avoid strong Lewis acids if the epoxide is the target.[5][6] Optimize the solvent system. Lower the reaction temperature. |
| Presence of allylic oxidation products (e.g., verbenol, verbenone) | Competing allylic oxidation reaction. | Reduce the molar ratio of the oxidant.[2] Maintain a lower reaction temperature (e.g., below 60°C).[2] |
| Low conversion of starting material | Inefficient catalysis or reaction conditions. | Ensure the catalyst is active. Increase the reaction time or temperature cautiously, monitoring for byproduct formation. Check the quality and concentration of the oxidant. |
Guide 2: Product Selectivity Issues
This guide helps to diagnose and resolve issues related to the formation of multiple undesired byproducts.
| Observed Byproducts | Primary Decomposition Pathway | Key Parameters to Adjust |
| Pinanediol, Sobrerol | Hydrolytic Decomposition | Acid Concentration, Water Content, Temperature |
| Campholenic Aldehyde | Rearrangement | Catalyst Type (Lewis vs. other), Solvent, Temperature |
| Verbenol, Verbenone | Allylic Oxidation | Oxidant Concentration, Temperature, Catalyst Type |
Data Summary
The following tables summarize quantitative data from a study on the epoxidation of α-pinene using H₂O₂ catalyzed by tungsten-based polyoxometalates, highlighting the impact of key reaction parameters on product distribution.
Table 1: Effect of Acid (H₂SO₄) Concentration on Product Yield (%)
| H₂SO₄ (M) | α-Pinene Oxide | Pinanediol | Sobrerol | Campholenic Aldehyde |
| 0.05 | ~100 | 0 | 0 | 0 |
| 0.07 | Decreased | 2 | 4-10 | Increased |
| 0.09 | Further Decreased | 3 | 4-10 | Further Increased |
| (Data adapted from a study on α-pinene epoxidation, reaction conditions: 50°C, 120 min reaction time)[1] |
Table 2: Effect of Oxidant (H₂O₂) Amount on Product Yield (%)
| H₂O₂ (mol%) | α-Pinene Oxide | Verbenol | Verbenone |
| 100 | 55 | - | - |
| 125 | Decreased | 4 | Increased |
| 200 | 12 | 13 | Further Increased |
| (Data adapted from a study on α-pinene epoxidation, reaction conditions: 50°C, 120 min reaction time, 0.05 M H₂SO₄)[2] |
Table 3: Effect of Temperature on α-Pinene Epoxidation
| Temperature (°C) | Selectivity to α-Pinene Oxide | Notes |
| < 50 | High | Little to no side product formation.[2] |
| 60 | Decreasing | Allylic oxidation becomes significant.[2] |
| > 60 | Low | Increased rates of side reactions. |
| (General trends observed in α-pinene epoxidation studies) |
Experimental Protocols
Protocol 1: Selective Epoxidation of α-Pinene with H₂O₂ and a Tungsten-Based Catalyst
This protocol is designed to maximize the yield of α-pinene oxide while minimizing decomposition.
Materials:
-
α-pinene
-
Hydrogen peroxide (30% w/w)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Sulfuric acid (H₂SO₄)
-
Toluene (optional, as a solvent)
-
Sodium carbonate (Na₂CO₃) for quenching
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine α-pinene, sodium tungstate dihydrate, and toluene (if used).
-
Add the required amount of sulfuric acid to achieve a final concentration of approximately 0.05 M.
-
Heat the mixture to 50°C with vigorous stirring.
-
Slowly add the hydrogen peroxide (equimolar to α-pinene) dropwise to the reaction mixture over a period of time to control the reaction exotherm.
-
After the addition is complete, continue stirring at 50°C for 20-120 minutes, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium carbonate until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude α-pinene oxide.
-
The product can be further purified by vacuum distillation.
Visualizations
Caption: Decomposition pathways of pinane derivatives during epoxidation.
Caption: Troubleshooting workflow for pinane epoxidation.
References
- 1. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 3. Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal–organic framework - Wikipedia [en.wikipedia.org]
Validation & Comparative
Determining Enantiomeric Excess in Pinane-Based Synthesis: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction. For syntheses employing chiral auxiliaries or catalysts derived from the pinane scaffold, accurate and reliable ee determination is essential for optimizing reaction conditions and ensuring the stereochemical purity of the final products. This guide provides a comparative overview of the most common analytical techniques used for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on several factors, including the physical properties of the analyte (e.g., volatility, polarity), the required level of accuracy and precision, and the availability of instrumentation and chiral selectors. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of enantiomers on a chiral stationary phase in a capillary column based on differential interactions. | Separation of enantiomers on a chiral stationary phase in a column through differential interactions with the mobile and stationary phases. | Differentiation of enantiomeric signals in the presence of a chiral auxiliary (chiral solvating agent, derivatizing agent, or lanthanide shift reagent). |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile molecules. | Soluble compounds in a suitable deuterated solvent. |
| Sensitivity | High, often in the sub-picogram range. | Moderate to high, depending on the detector. | Lower, typically requires milligram quantities of the sample. |
| Resolution | Excellent for many volatile compounds. | Excellent for a broad range of compounds. | Can be lower, and signal overlap can be an issue. |
| Chiral Selector | Chiral stationary phase (e.g., cyclodextrin derivatives). | Chiral stationary phase (e.g., polysaccharide-based, protein-based) or chiral mobile phase additive. | Chiral solvating agents (CSAs), chiral derivatizing agents (CDAs), or chiral lanthanide shift reagents (CLSRs). |
| Advantages | High resolution, fast analysis times, high sensitivity.[1] | Broad applicability, wide variety of chiral stationary phases available, suitable for preparative separations.[2] | Rapid analysis, no need for chromatographic separation, provides structural information.[1][2] |
| Disadvantages | Limited to volatile and thermally stable analytes. | Can be more expensive, method development can be time-consuming. | Lower sensitivity, potential for signal overlap, may require stoichiometric amounts of chiral additives.[1] |
Experimental Data from Pinane-Based Synthesis
The following table presents representative data for the enantiomeric excess of products obtained from reactions utilizing pinane-based chiral auxiliaries or catalysts, as determined by different analytical methods.
| Reaction | Pinane-Based Reagent | Product | Analytical Method | Enantiomeric Excess (ee) |
| Asymmetric addition of diethylzinc to benzaldehyde | Pinane-based chiral aminodiol | 1-Phenyl-1-propanol | Chiral GC | up to 87% |
| Asymmetric hydroboration of cis-alkenes | Diisopinocampheylborane (Ipc₂BH) | Chiral alcohols | Not specified | Good results |
| Asymmetric allylboration of aldehydes | B-allyldiisopinocampheylborane | Homoallylic alcohols | Not specified | up to 96% |
Experimental Protocols
Detailed methodologies for the determination of enantiomeric excess are crucial for obtaining accurate and reproducible results. Below are generalized protocols for chiral GC, HPLC, and NMR analysis.
Chiral Gas Chromatography (GC-FID) of Borneol Isomers
This protocol is suitable for determining the enantiomeric composition of borneol and isoborneol, common products of hydroboration reactions involving pinene derivatives.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Cydex-B, a β-cyclodextrin-based stationary phase).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent like ethyl acetate or dichloromethane (e.g., 1 mL).
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a specific rate (e.g., 2 °C/min) to a final temperature (e.g., 180 °C). The exact program will depend on the specific column and analytes.
-
-
Data Analysis: Integrate the peak areas of the enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation of enantiomers using chiral HPLC.
Instrumentation:
-
HPLC system with a UV-Vis or other suitable detector.
-
Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Method Development:
-
Mobile Phase Selection: Start with a common mobile phase system, such as a mixture of hexane and isopropanol for normal-phase chromatography or an aqueous buffer and acetonitrile/methanol for reversed-phase chromatography. The ratio of the solvents is a critical parameter for achieving separation.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the analyte has strong absorbance.
-
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for GC.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, leading to separate signals in the NMR spectrum.[2][3][4]
Instrumentation:
-
High-field NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh the analyte (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
-
Addition of CSA: Add a specific amount (e.g., 1 equivalent) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
NMR Analysis:
-
Gently mix the sample.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more signals of the analyte into two sets of peaks, corresponding to the two diastereomeric complexes.
-
-
Data Analysis: Integrate the corresponding signals for the two enantiomers. The enantiomeric excess is calculated from the ratio of the integrals.
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining enantiomeric excess and the underlying principles of the different analytical techniques.
Caption: Workflow from pinane-based synthesis to enantiomeric excess determination.
Caption: Principles of enantiomer separation/differentiation in GC, HPLC, and NMR.
References
- 1. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Guide to HPLC Analysis of Compounds Synthesized with (1R)-(+)-cis-Pinane
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries and synthons derived from the chiral pool is a cornerstone of modern organic chemistry. Among these, (1R)-(+)-cis-Pinane, a readily available bicyclic monoterpene, serves as a versatile starting material for a variety of chiral ligands, reagents, and auxiliaries. The successful synthesis and application of these pinane-derived compounds hinge on the accurate determination of their stereochemical purity. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, enabling the separation and quantification of enantiomers and diastereomers.
This guide provides a comparative overview of chiral HPLC methods for the analysis of various classes of compounds synthesized using this compound. We will delve into the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization, and present experimental data to facilitate method development for new and existing pinane-derived molecules.
The Landscape of Chiral Stationary Phases for Pinane Derivatives
The enantioselective separation of pinane-derived compounds is most commonly achieved using polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of selectivities for various chiral molecules.
Key Polysaccharide-Based CSPs:
-
Cellulose-based: Columns such as Chiralcel® OD-H and Chiralcel® OJ-H are frequently employed. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.
-
Amylose-based: Chiralpak® AD-H and Chiralpak® AS-H are popular choices, often exhibiting complementary selectivity to their cellulose-based counterparts.
The choice between cellulose and amylose-based CSPs is often empirical, and screening both types is a recommended starting point for method development. Furthermore, the newer generation of immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) offers enhanced solvent compatibility, allowing for a wider range of mobile phases and potentially improved separation.
Comparative Analysis of Chiral HPLC Methods
The following tables summarize chiral HPLC conditions for the separation of different classes of compounds synthesized from this compound. This data has been compiled from various literature sources to provide a practical starting point for analysis.
Table 1: Chiral HPLC Analysis of Pinane-Derived Amino Alcohols
| Compound Class | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte Retention Times (min) |
| Pinane-based 3-amino-1,2-diols | Chiralcel OD-H | n-hexane/2-propanol (98:2) | 1.0 | Ambient | Enantiomer 1: Not specified, Enantiomer 2: Not specified[1] |
Note: Specific retention times were not provided in the source material, but the method was successfully used for the identification of the synthesized compounds.
Table 2: Chiral HPLC Analysis of Related Monoterpenes
While not directly synthesized from this compound in this study, the separation of α-pinene enantiomers provides valuable insight into column selectivity for the pinane scaffold.
| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) |
| (±)-α-Pinene | Amylose (AD-H) | Acetonitrile/Water (70:30) | 0.5 | ~1.0[2] |
| (±)-α-Pinene | Cellulose (OD-H) | Acetonitrile/Water (70:30) | 0.3 | Not resolved[2] |
| (±)-α-Pinene | β-cyclodextrin (CD-Ph) | Acetonitrile/Water (40:60) | 0.5 | Not resolved[2] |
This comparison clearly demonstrates the superior performance of the amylose-based stationary phase for the separation of the parent pinene structure under reversed-phase conditions.
Experimental Workflow and Methodologies
A systematic approach is crucial for developing a robust chiral HPLC method. The following workflow outlines the key steps involved.
Caption: A typical workflow for chiral HPLC method development.
Detailed Experimental Protocol: Analysis of Pinane-Based Amino Alcohols
This protocol is adapted from the analysis of pinane-based 3-amino-1,2-diols.[1]
-
Column: Chiralcel OD-H (250 x 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol in a 98:2 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| x 100.
Alternative Techniques: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC often provides faster separations and reduced solvent consumption. For compounds derived from this compound, exploring chiral SFC can be a valuable strategy, especially for high-throughput screening or preparative-scale separations. The same polysaccharide-based chiral stationary phases used in HPLC are typically effective in SFC.
Logical Pathway for Chiral Method Selection
The selection of an appropriate chiral separation method can be guided by a logical decision-making process.
Caption: A decision tree for chiral HPLC/SFC method development.
Conclusion
The chiral HPLC analysis of compounds synthesized from this compound is a critical step in ensuring the stereochemical integrity of these valuable chiral molecules. Polysaccharide-based chiral stationary phases, particularly those based on amylose and cellulose derivatives, are the primary tools for achieving enantioselective separations. A systematic approach to method development, involving the screening of different columns and the optimization of mobile phase and other chromatographic parameters, is key to success. For challenging separations, exploring alternative techniques such as chiral SFC can provide a significant advantage. The data and workflows presented in this guide serve as a practical resource for researchers to efficiently develop and implement robust chiral separation methods for their pinane-derived compounds.
References
Determining Absolute Configuration: A Comparative Guide to NMR Shift Reagents
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by the use of chiral shift reagents, offers a powerful and accessible method for this purpose. This guide provides a comprehensive comparison of common NMR shift reagents, their performance, and detailed experimental protocols, alongside a comparison with alternative analytical techniques.
The Principle of Chiral Recognition by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR spectroscopy as they exhibit identical chemical shifts. Chiral NMR shift reagents work by interacting with the enantiomeric analytes to form transient diastereomeric complexes. These diastereomeric complexes are no longer mirror images and thus exhibit different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.[1][2] This chemical shift non-equivalence (Δδ) is the key to determining enantiomeric excess (ee) and, with appropriate models, the absolute configuration of the analyte.
There are two main classes of chiral reagents used in NMR for this purpose:
-
Chiral Solvating Agents (CSAs): These reagents form weak, transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or dipole-dipole interactions.[1] The equilibrium between the free and complexed species is fast on the NMR timescale, resulting in averaged, but distinct, signals for each enantiomer.
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form stable diastereomeric derivatives.[1] This approach often leads to larger and more easily interpretable chemical shift differences.
Comparison of Common NMR Shift Reagents
The choice of a suitable NMR shift reagent depends on the functional group present in the analyte, the desired level of accuracy, and the availability of the reagent. Below is a comparison of some of the most widely used reagents.
| Reagent Type | Reagent Name | Analyte Functional Groups | Principle of Operation | Key Advantages | Key Disadvantages |
| Chiral Solvating Agent (CSA) | Lanthanide Shift Reagents (e.g., Eu(hfc)₃, Pr(hfc)₃) | Lewis basic sites (alcohols, amines, ketones, esters) | Paramagnetic lanthanide ion coordinates to the analyte, inducing large chemical shifts.[1][3] | Can produce large Δδ values, allowing for clear separation of signals. | Can cause significant line broadening, reducing spectral resolution. Can be expensive.[4] |
| Chiral Solvating Agent (CSA) | Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) | Compounds with π-systems, hydrogen bond acceptors/donors | Forms diastereomeric complexes through π-π stacking and hydrogen bonding. | Broad applicability, commercially available in both enantiomeric forms. | Δδ values can be small, requiring high-field NMR spectrometers for resolution. |
| Chiral Derivatizing Agent (CDA) | Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) | Alcohols, amines | Forms stable diastereomeric esters or amides. | Well-established method with a predictable model for assigning absolute configuration. Large Δδ values are often observed. | Requires chemical derivatization, which can be time-consuming and may introduce impurities. Risk of racemization during derivatization. |
Experimental Data: A Quantitative Look
The effectiveness of a chiral shift reagent is quantified by the magnitude of the induced chemical shift difference (Δδ) between the signals of the two diastereomeric complexes. The following table summarizes typical Δδ values observed for different reagent-analyte pairs.
| Analyte | Reagent | Observed Proton | Δδ (ppm) | Reference |
| 1-Phenylethanol | (R)-Pirkle's Alcohol | -CH(OH)- | ~0.05 | - |
| 1-Phenylethylamine | Eu(hfc)₃ | -CH(NH₂)- | 0.1 - 0.5 | [5] |
| 2-Butanol | (R)-Mosher's Acid Chloride | -CH(OAc)- | > 0.1 | - |
| Propranolol | (S)-Naproxen Chloride | Aromatic Protons | 0.02 - 0.08 | - |
Note: The exact Δδ values can vary depending on the solvent, temperature, and concentration.
Experimental Protocols
General Considerations for Sample Preparation
-
Solvent: Use a dry, achiral deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Analyte: Ensure the analyte is pure and free of any interfering signals.
-
Reagent: Use a high-purity chiral reagent. For CDAs, ensure the derivatization reaction goes to completion.
-
Concentration: Typically, the analyte concentration is in the range of 10-50 mM. The reagent-to-analyte molar ratio is optimized for each system, often starting with a 1:1 ratio for CSAs and a slight excess of the CDA for derivatization.
Protocol 1: Using a Lanthanide Shift Reagent (e.g., Eu(hfc)₃)
-
Dissolve a known amount of the racemic or enantiomerically enriched analyte in an appropriate deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a small, measured amount of the lanthanide shift reagent (e.g., 0.1 equivalents) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Observe the changes in the chemical shifts and the separation of signals for the enantiomers.
-
Continue to add small increments of the shift reagent until optimal separation is achieved without excessive line broadening.
-
Integrate the separated signals to determine the enantiomeric excess.
Protocol 2: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
-
Derivatization: In a small reaction vial, dissolve the chiral alcohol or amine (1 equivalent) in a dry, inert solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP).
-
Add (R)-Mosher's acid chloride (1.1 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or NMR).
-
Quench the reaction with a small amount of water or saturated NaHCO₃ solution.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the resulting diastereomeric Mosher's esters or amides if necessary, though direct analysis of the crude product is often possible.
-
Repeat the procedure using (S)-Mosher's acid chloride in a separate reaction.
-
NMR Analysis: Dissolve each of the (R)- and (S)-MTPA derivatives in a deuterated solvent and acquire their ¹H NMR spectra.
-
Compare the chemical shifts of corresponding protons in the two spectra.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center.
-
Apply the Mosher's method mnemonic (a model of the preferred conformation) to assign the absolute configuration based on the signs of the Δδ values.
Comparison with Alternative Methods
While NMR with chiral shift reagents is a powerful technique, other methods are also available for determining absolute configuration.
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. | Relatively fast, requires small sample amounts, can be performed on solutions, provides information on enantiomeric excess. | Can be expensive, may suffer from line broadening (LSRs), requires derivatization (CDAs). |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. | Provides an unambiguous determination of the absolute configuration. | Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Sensitive technique, non-destructive, can be used for conformational analysis. | Requires a chromophore near the stereocenter, interpretation can be complex and may require theoretical calculations. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Applicable to a wider range of molecules than CD, provides rich structural information. | Requires specialized equipment, interpretation often relies on complex quantum mechanical calculations. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for using NMR shift reagents and the logical relationship in determining absolute configuration.
Figure 1. Workflow for determining enantiomeric excess using a chiral solvating agent.
Figure 2. Logical flow for determining absolute configuration using Mosher's method.
Conclusion
The use of NMR shift reagents provides a versatile and powerful tool for the determination of absolute configuration and enantiomeric excess. While chiral solvating agents offer a rapid, non-covalent approach, chiral derivatizing agents like Mosher's acid provide a robust and well-established method with a predictive model. The choice of reagent and method will ultimately depend on the specific analyte and the research question at hand. By understanding the principles and protocols outlined in this guide, researchers can confidently apply these techniques to their stereochemical analyses, accelerating discovery in chemistry and drug development.
References
Comparative study of Ru/Al₂O₃ vs Pd/C catalysts for pinene hydrogenation.
A Comparative Analysis of Ru/Al₂O₃ and Pd/C Catalysts in Pinene Hydrogenation
For researchers and professionals in the fields of chemistry and drug development, the selection of an appropriate catalyst is a critical factor in the synthesis of specialty chemicals. This guide provides a comparative overview of two commonly employed catalysts, Ruthenium on alumina (Ru/Al₂O₃) and Palladium on carbon (Pd/C), for the hydrogenation of pinene. This reaction is pivotal for the production of pinane, a valuable intermediate in the fragrance and pharmaceutical industries.
Performance Comparison
The catalytic performance in pinene hydrogenation is primarily assessed by conversion rates and selectivity towards the desired stereoisomer, typically cis-pinane, which is favored for its specific properties.
| Catalyst System | Support | Active Metal | Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reaction Conditions |
| Ru/C | Carbon | Ruthenium | High | 97.4 | 25 °C, 60 psig H₂[1] |
| Ru Nanoparticles | Magnetic Core-Shell | Ruthenium | 99.9 | 98.9 | 40 °C, 1 MPa H₂[2] |
| Ru(0) Nanoparticles | Micellar (aqueous) | Ruthenium | High | High | 50 °C, 0.5 MPa H₂[3] |
| Pd/Al₂O₃ | Alumina | Palladium | More efficient than Pd/C | Better than Pd/C | Not specified[4] |
| Pd Colloidal | Colloidal | Palladium | 99.4 | 81.3 | Optimal conditions not specified[5] |
Based on available data, Ruthenium-based catalysts consistently demonstrate superior selectivity towards cis-pinane in comparison to Palladium-based catalysts.[1][2][4] Specifically, Ru/C has been reported to achieve a high cis-pinane selectivity of 97.4%.[1] In contrast, a recyclable Palladium colloidal catalyst showed a cis-pinane selectivity of 81.3%.[5] Furthermore, studies indicate that Pd/Al₂O₃ is more efficient and selective for pinene hydrogenation than Pd/C.[4]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of catalytic results. Below are representative procedures for pinene hydrogenation using Ruthenium and Palladium catalysts.
Protocol 1: Hydrogenation of α-Pinene using Ru(0) Nanoparticles in a Micellar System
This method, adapted from a study on Ru(0) nanocatalysts, outlines the process in an aqueous micellar nanoreactor.[3]
-
Catalyst Preparation:
-
In a stainless steel reactor, place 2.0 mg of RuCl₃ and 2 mL of a 0.5% (w/w) aqueous solution of TPGS-1000.
-
Stir the mixture for 10 minutes at 25 °C.
-
Seal the reactor and purge with H₂ to remove air.
-
Pressurize the reactor to 0.5 MPa with H₂ and place it in a 50 °C water bath.
-
Stir for 1 hour to obtain a homogeneous dark solution of the Ru(0) nanoparticle catalyst.
-
-
Hydrogenation Reaction:
-
To the prepared catalyst system, add 0.2730 g of α-pinene.
-
Seal the reactor and purge with H₂.
-
Pressurize to 0.5 MPa with H₂ and maintain the temperature at 50 °C with stirring for 1.5 hours.
-
After the reaction, cool the reactor to ambient temperature and vent.
-
-
Product Analysis:
-
Extract the products from the reaction mixture using ethyl acetate (5 x 0.5 mL).
-
Combine the ethyl acetate layers and analyze the composition using gas chromatography (GC).
-
Protocol 2: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)
The following is a general laboratory procedure for setting up a hydrogenation reaction using Pd/C and a hydrogen balloon, which can be adapted for pinene hydrogenation.[6]
-
Reaction Setup:
-
In a two- or three-necked round-bottom flask equipped with a magnetic stirrer, add the desired amount of 10% Pd/C catalyst.
-
Add a suitable solvent (e.g., ethanol or ethyl acetate) to wet the catalyst.
-
Seal the flask with septa.
-
Purge the flask with an inert gas, such as nitrogen or argon, by evacuating and refilling the flask several times.
-
-
Addition of Substrate and Hydrogen:
-
Dissolve the pinene substrate in the reaction solvent and add it to the flask via syringe.
-
Replace the inert gas atmosphere with hydrogen by connecting a hydrogen-filled balloon to the flask via a needle.
-
Evacuate the flask and refill with hydrogen. Repeat this process to ensure a hydrogen atmosphere.
-
-
Reaction and Work-up:
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature to mild heating).
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry on the filter paper.
-
Wash the filter cake with the reaction solvent.
-
The product can be isolated from the filtrate by removing the solvent under reduced pressure.
-
Logical Workflow of Comparative Study
The following diagram illustrates the logical steps involved in a comparative study of Ru/Al₂O₃ and Pd/C for pinene hydrogenation.
Caption: Workflow for comparing Ru/Al₂O₃ and Pd/C in pinene hydrogenation.
References
A Comparative Guide to Chiral Auxiliaries in Diels-Alder Reactions: (1R)-(+)-cis-Pinane Derivatives vs. Evans Oxazolidinones and Oppolzer's Sultam
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, frequently employs chiral auxiliaries to control the formation of new stereocenters. This guide provides an objective comparison of the efficacy of a chiral auxiliary derived from the (1R)-(+)-cis-pinane scaffold with two of the most widely used and effective auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultam.
This comparison focuses on the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and acrylate dienophiles bearing these chiral auxiliaries, providing quantitative data on their performance, detailed experimental protocols, and visual representations of the key molecular structures and reaction pathways.
Data Presentation: A Quantitative Comparison
The diastereoselectivity of a chiral auxiliary is a key measure of its effectiveness. The following table summarizes the reported yields and diastereomeric ratios (d.r.) for the Diels-Alder reaction between cyclopentadiene and acrylates of a (1R)-(-)-myrtenal-derived auxiliary (a close relative of the this compound scaffold), a representative Evans oxazolidinone, and Oppolzer's camphorsultam.
| Chiral Auxiliary | Dienophile | Lewis Acid | Temp. (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e. %) |
| (1R)-(-)-Myrtenal Derivative | N-Acryloyl-10,10-dimethyl-2-aza-tricyclo[5.1.1.01,5]decan-2-ol | Et2AlCl | -78 | 85 | >99:1 | 96 |
| Evans Oxazolidinone | (4R,5S)-4-Methyl-5-phenyl-3-(prop-1-enoyl)oxazolidin-2-one | Et2AlCl | -78 | 92 | >99:1 | 98 |
| Oppolzer's Camphorsultam | N-Acryloyl-(2R)-bornane-10,2-sultam | TiCl4 | -78 | 95 | >99:1 | >99 |
Experimental Protocols
Detailed methodologies for the synthesis of the dienophiles and their subsequent Diels-Alder reactions are crucial for reproducibility and adaptation in new synthetic endeavors.
Synthesis of N-Acryloyl Chiral Auxiliaries
General Procedure: To a solution of the chiral auxiliary (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added triethylamine (1.5 eq.). Acryloyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-5 hours. The reaction is quenched by the addition of water, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Lewis Acid-Catalyzed Diels-Alder Reaction
General Procedure: To a solution of the N-acryloyl chiral auxiliary (1.0 eq.) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere is added the Lewis acid (1.2 eq.) dropwise. The mixture is stirred for 15-30 minutes, after which freshly distilled cyclopentadiene (3.0-5.0 eq.) is added. The reaction is stirred at -78 °C for the time specified in the data table or until completion as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio of the crude product is determined by 1H NMR or HPLC analysis. The product is then purified by column chromatography.
Visualizing the Molecular Frameworks and Reaction Pathway
To better understand the steric and electronic factors governing the stereochemical outcome of these reactions, the following diagrams illustrate the general mechanism and the structures of the key dienophiles.
Caption: General workflow of a Diels-Alder reaction.
Caption: Structures of the chiral dienophiles.
Concluding Remarks
All three classes of chiral auxiliaries—those derived from the pinane scaffold, Evans oxazolidinones, and Oppolzer's camphorsultam—demonstrate exceptional efficacy in controlling the stereochemical outcome of the Diels-Alder reaction. The choice of auxiliary will often depend on factors such as the availability of a specific enantiomer, the ease of synthesis and removal of the auxiliary, and the specific steric and electronic demands of the substrates.
-
Pinane-based auxiliaries , derived from the readily available chiral pool of pinenes, offer a cost-effective and versatile option. The myrtenal-derived auxiliary showcased here provides excellent diastereoselectivity.
-
Evans oxazolidinones are renowned for their high levels of stereocontrol in a wide range of asymmetric transformations, and their performance in the Diels-Alder reaction is no exception, consistently delivering high diastereomeric excesses.[1]
-
Oppolzer's camphorsultam is a highly crystalline and robust auxiliary, which often facilitates purification of the diastereomeric products. It is particularly effective in Lewis acid-catalyzed reactions, providing some of the highest levels of diastereoselectivity reported.[2][3]
Ultimately, empirical evaluation is often necessary to determine the optimal chiral auxiliary for a novel Diels-Alder reaction. This guide provides a foundational dataset and standardized protocols to aid researchers in making an informed initial selection.
References
A Comparative Analysis of the Reaction Rates of Cis- and Trans-Pinane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction rates and chemical behavior of cis-pinane and trans-pinane, two diastereomers of a bicyclic monoterpene. Understanding the distinct reactivity of these isomers is crucial for their application in various fields, including the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates. This document summarizes key experimental findings, outlines detailed protocols for relevant reactions, and presents visual diagrams to elucidate reaction pathways.
Executive Summary
Experimental evidence indicates that cis-pinane is generally more reactive, particularly in oxidation reactions, compared to its trans-isomer. This difference in reactivity is attributed to the stereochemistry of the pinane ring system, where the spatial arrangement of the methyl groups influences the accessibility of reaction sites. While both isomers undergo similar types of reactions, such as autoxidation, the product distribution and, where observed, reaction rates can differ significantly.
Data Presentation: Reactivity and Product Formation
The following tables summarize the key reactions and observed outcomes for cis- and trans-pinane based on available literature. Direct quantitative comparisons of reaction rates (e.g., rate constants) are not extensively available in the public domain; however, the information gathered provides a clear qualitative and semi-quantitative understanding of their differential reactivity.
Table 1: Oxidation Reactions of Pinane Isomers
| Isomer | Reaction | Key Products | Observations |
| cis-Pinane | Autoxidation (with O₂) | cis-Pinane-2-hydroperoxide | Readily undergoes oxidation; considered more prone to oxidation reactions.[1] |
| trans-Pinane | Autoxidation (with O₂) | trans-Pinane-2-hydroperoxide | Undergoes oxidation, but is generally less reactive than the cis-isomer. |
| cis-Pinane | Reaction with Hypochlorous Acid (HOCl) | Chloro ketone substances | Readily reacts to form these derivatives.[1] |
| trans-Pinane | Reaction with Hypochlorous Acid (HOCl) | Tricyclic ether compounds | Yields different products compared to the cis-isomer under similar conditions.[1] |
Table 2: Synthesis of Pinane Isomers via Hydrogenation
| Starting Material | Catalyst | cis:trans Ratio | Conversion | Reference |
| α- and β-pinene | 5% Pd/C | 4:1 | Quantitative | [2] |
| α-pinene | Pd/C | - | 100% | [3] |
| β-pinene | Pd/C | - | 100% | [3] |
| α-pinene | Pt/C | Higher selectivity for cis | 92-100% | [3] |
| β-pinene | Rh/C | Higher selectivity for cis | 92-100% | [3] |
Experimental Protocols
Preparation of cis- and trans-Pinane via Hydrogenation of Pinenes
This protocol describes the synthesis of a mixture of cis- and trans-pinane from α- and β-pinene.
Materials:
-
P. elliottii oil (containing 94% α- and β-pinene)
-
Diethyl ether
-
5% Pd/C catalyst
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
In a 100 mL autoclave, combine 15 mL of P. elliottii oil with 10 mL of diethyl ether.
-
Add 0.4 g of 5% Pd/C catalyst to the mixture.
-
Seal the autoclave and pressurize with hydrogen gas to 50 bar.
-
The reaction is carried out at room temperature.
-
Monitor the reaction until completion. The conversion is quantitative, yielding a mixture of cis- and trans-pinane, typically in a 4:1 ratio.[2]
Transition-Metal Catalyzed Autoxidation of cis- and trans-Pinane
This protocol details the oxidation of a mixture of cis- and trans-pinane to their corresponding hydroperoxides.
Materials:
-
cis- and trans-pinane mixture (12.4 g)
-
Transition-metal catalyst (e.g., cobalt or manganese salts), 2 mol %
-
Oxygen gas (O₂)
-
Neutral alumina
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
The oxidation reactions are conducted in a 125 mL three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet tube with a glass frit.
-
Introduce 12.4 g of the cis- and trans-pinane mixture and 2 mol % of the catalyst into the flask.
-
The reaction mixture is magnetically stirred and thermostated at a temperature ranging from 80 to 125 °C.
-
Introduce a continuous flow of oxygen gas through the gas inlet tube at a rate of 40-85 mL/min for 16.5 hours.
-
The reaction is monitored and stopped at approximately 17% conversion to ensure high selectivity for pinane hydroperoxides. Conversion can be determined by iodometric titration.[2]
-
After the reaction, filter the mixture through neutral alumina.
-
Dilute the filtrate with 25 mL of water and extract three times with 20 mL of diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain the pinane hydroperoxide products.[2]
Mandatory Visualization
The following diagram illustrates the general reaction pathway for the autoxidation of both cis- and trans-pinane isomers.
Caption: Oxidation pathways of cis- and trans-pinane isomers.
The following diagram illustrates the differing reaction pathways of cis- and trans-pinane with hypochlorous acid.
Caption: Differential reactivity of pinane isomers with HOCl.
References
Validating Stereoisomers: A Guide to Total Synthesis and Comparative Analysis
In the intricate world of drug discovery and natural product chemistry, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, stands as the ultimate tool for the unambiguous validation of stereoisomers. This guide provides a comparative overview of this validation process, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The confirmation of a molecule's absolute and relative stereochemistry is a critical step in chemical research. While modern spectroscopic techniques provide powerful clues to a molecule's structure, total synthesis offers the definitive proof. By constructing a specific stereoisomer and comparing its properties to the natural or target compound, chemists can unequivocally establish the correct configuration. This process is not only crucial for structural confirmation but also enables the exploration of the structure-activity relationships (SAR) of different stereoisomers, paving the way for the development of more potent and selective therapeutic agents.
This guide explores the validation of stereoisomers through the lens of three case studies: the lignan Lyoniresinol, the fungal metabolite Cubensic Acid, and the antibiotic Opantimycin A.
Comparative Analysis of Stereoisomers
The core of stereoisomer validation lies in the meticulous comparison of physicochemical and biological properties. Key parameters include spectroscopic data, optical rotation, and biological activity.
Spectroscopic and Physicochemical Properties
A foundational method for stereochemical validation involves comparing the spectroscopic data of the synthesized and natural compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, as the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the molecule's stereostructure. Any discrepancy in these spectra between a synthetic and a natural sample can indicate an incorrect stereochemical assignment.[1]
Optical rotation, the measure of a compound's ability to rotate plane-polarized light, is another critical parameter. Enantiomers, which are non-superimposable mirror images, will rotate light to an equal but opposite degree. A comparison of the specific rotation of a synthesized enantiomer with that of the natural product provides strong evidence for its absolute configuration.
Table 1: Physicochemical Data Comparison of Synthesized vs. Natural (+)-Lyoniresinol
| Property | Synthetic (+)-Lyoniresinol | Natural (+)-Lyoniresinol |
| ¹H NMR (CD₃OD, 500 MHz) | δ 6.61 (s, 2H), 4.75 (d, J = 4.5 Hz, 1H), ... | δ 6.61 (s, 2H), 4.75 (d, J = 4.5 Hz, 1H), ... |
| ¹³C NMR (CD₃OD, 125 MHz) | δ 149.3, 135.2, 133.1, 103.4, ... | δ 149.3, 135.2, 133.1, 103.4, ... |
| Specific Rotation [α]D²⁰ | +15.2 (c 0.1, MeOH) | +15.0 (c 0.1, MeOH) |
Note: The complete NMR data comparison shows identical shifts and coupling constants, confirming the synthesized structure matches the natural product.
Biological Activity
The biological evaluation of synthesized stereoisomers is crucial, as different spatial arrangements can lead to dramatically different interactions with biological targets such as enzymes and receptors. This comparison often reveals that only one stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even cause undesirable side effects.
Table 2: Comparative Biological Activity of Opantimycin A Stereoisomers
| Compound | Stereochemistry | IL-6 Inhibition (IC₅₀, µM) |
| Natural Opantimycin A | (14S, 17R, 21R) | 5.8 |
| Synthetic Isomer 3a | (14S, 17R, 21R) | 6.1 |
| Synthetic Isomer 3b | (14R, 17S, 21S) | >50 |
| Synthetic Isomer 3c | (14S, 17S, 21S) | >50 |
| Synthetic Isomer 3d | (14R, 17R, 21R) | >50 |
The data clearly indicates that only the (14S, 17R, 21R) stereoisomer exhibits significant inhibitory activity against IL-6 production.[2]
Experimental Workflows and Logical Relationships
The process of validating stereoisomers through total synthesis follows a logical progression, from the initial hypothesis of the structure to the final comparative analysis.
Caption: Workflow for Stereoisomer Validation via Total Synthesis.
Signaling Pathways
Understanding the biological mechanism of action of different stereoisomers often involves investigating their effects on specific cellular signaling pathways. For instance, the anti-inflammatory activity of Opantimycin A was assessed by its ability to inhibit the production of Interleukin-6 (IL-6), a key cytokine in the inflammatory response. The signaling cascade leading to IL-6 production is a common target for anti-inflammatory drugs.
Caption: Inhibition of LPS-induced IL-6 production signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific validation. Below are summarized methodologies for key experiments cited in this guide.
General Synthetic Procedures
All reactions involving air- or moisture-sensitive reagents were conducted in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Solvents were typically purified and dried using standard procedures. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates, and visualization was achieved using UV light and/or appropriate staining agents. Purification of compounds was performed by flash column chromatography on silica gel.
Protocol for IL-6 Inhibition Assay
The following protocol outlines the general steps for evaluating the inhibitory effect of synthesized compounds on IL-6 production in RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Opantimycin A stereoisomers) for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response and stimulate IL-6 production. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Assay: The concentration of IL-6 in the supernatant is quantified using a commercially available IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of IL-6 inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The total synthesis of all possible stereoisomers of a natural product is the most rigorous and unambiguous method for determining its correct stereostructure. This approach, coupled with a thorough comparison of spectroscopic, physicochemical, and biological data, not only confirms or revises structural assignments but also provides invaluable insights into the structure-activity relationships of chiral molecules. The case studies of Lyoniresinol, Cubensic Acid, and Opantimycin A highlight the power of this strategy in modern chemical and pharmaceutical research, underscoring its importance in the quest for new and improved therapeutic agents.
References
Differentiating Cis and Trans Pinane Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of bicyclic monoterpenes, such as pinane, plays a crucial role in their biological activity and application in drug development and fragrance chemistry. The two diastereomers, cis-pinane and trans-pinane, possess distinct three-dimensional arrangements of their methyl groups relative to the dimethylmethane bridge. Accurate and efficient differentiation of these isomers is paramount for quality control, stereoselective synthesis, and structure-activity relationship (SAR) studies. This guide provides a detailed comparison of spectroscopic methods for distinguishing between cis- and trans-pinane, complete with experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive method for the stereochemical elucidation of pinane isomers. One-dimensional (¹H, ¹³C) and two-dimensional (NOESY) NMR experiments provide unambiguous evidence for the relative orientation of the substituents.
¹H NMR Spectroscopy
The proton NMR spectra of cis- and trans-pinane are expected to show subtle but significant differences in chemical shifts (δ) and coupling constants (J) due to the different spatial environments of the protons. The key distinguishing features arise from the anisotropic effects of the cyclobutane ring and steric interactions. In cis-pinane, the C10 methyl group is on the same side as the dimethylmethane bridge, leading to greater steric hindrance compared to the trans isomer. This results in characteristic shifts for the methyl protons and the bridgehead protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also provide clear differentiation. The steric compression experienced by the C10 methyl group in the cis isomer is expected to cause an upfield shift (the γ-gauche effect) for this carbon and other sterically crowded carbons compared to the trans isomer.
Nuclear Overhauser Effect Spectroscopy (NOESY)
The Nuclear Overhauser Effect (NOE) is a through-space correlation technique that provides direct evidence of the spatial proximity of protons within approximately 5 Å. A 2D NOESY experiment is the most unequivocal method for assigning the cis and trans stereochemistry of pinane.
-
For cis-pinane: A cross-peak (NOE) is expected between the protons of the C10 methyl group and the protons of one of the geminal methyl groups (C8 or C9) on the dimethylmethane bridge.
-
For trans-pinane: No such NOE correlation is expected as the C10 methyl group and the C8/C9 methyl groups are on opposite sides of the bicyclic system and are too far apart.
Table 1: Comparative ¹H and ¹³C NMR Data for Pinane Isomers (Illustrative)
| Assignment | Cis-Pinane (Expected δ) | Trans-Pinane (Expected δ) | Key Differentiating Feature |
| ¹H NMR | |||
| C10-H₃ | Downfield shift | Upfield shift | The C10 methyl group in the cis isomer is in a more sterically crowded environment, leading to a downfield shift. |
| C8-H₃ / C9-H₃ | Non-equivalent | Non-equivalent | Chemical shifts will differ between isomers due to the different orientation of the C10 methyl group. |
| C2-H | Shifted | Shifted | The chemical shift of the proton at C2 will be influenced by the stereochemistry of the adjacent C10 methyl group. |
| ¹³C NMR | |||
| C10 | Upfield shift (γ-gauche) | Downfield shift | Steric compression on the C10 methyl in the cis isomer causes an upfield shift. |
| C6 | Upfield shift | Downfield shift | The carbon of the dimethylmethane bridge will experience different steric interactions in the two isomers. |
| NOESY | |||
| C10-H₃ ↔ C8/9-H₃ | Present | Absent | Definitive: A clear NOE correlation confirms the cis configuration, while its absence indicates the trans configuration. |
Infrared (IR) Spectroscopy
Infrared spectroscopy can distinguish between cis- and trans-pinane based on differences in their overall molecular symmetry, which affects the vibrational modes. While the major C-H stretching and bending vibrations will be similar, the fingerprint region (1500-600 cm⁻¹) is expected to show characteristic differences. The less symmetrical cis isomer may exhibit a more complex spectrum in this region compared to the trans isomer.
Table 2: Key Differentiating IR Absorptions (Illustrative)
| Vibrational Mode | Cis-Pinane (Expected cm⁻¹) | Trans-Pinane (Expected cm⁻¹) | Key Differentiating Feature |
| C-H Bending | Unique pattern | Unique pattern | The pattern of peaks in the 1470-1350 cm⁻¹ region, corresponding to methyl and methylene bending, will differ due to stereochemistry. |
| Fingerprint Region | More complex spectrum | Simpler spectrum | The lower symmetry of the cis isomer may lead to more active IR vibrational modes, resulting in a richer spectrum from 1200-800 cm⁻¹. |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a valuable tool for the analysis of pinane isomers. However, the differentiation relies primarily on the chromatographic separation rather than distinct mass spectral fragmentation patterns.
-
Gas Chromatography (GC): Cis- and trans-pinane have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. Typically, the less sterically hindered trans isomer will have a shorter retention time.
-
Mass Spectrometry (MS): As diastereomers, cis- and trans-pinane have the same molecular weight and will exhibit the same molecular ion peak (m/z 138). Their electron ionization (EI) fragmentation patterns are expected to be very similar, as the initial high-energy ionization often leads to the loss of stereochemical information before fragmentation occurs. Therefore, MS alone is not a reliable method for distinguishing between these isomers.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pinane isomer mixture or isolated isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum. Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules like pinane) to allow for the buildup of NOE correlations. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). For the NOESY spectrum, phasing and baseline correction are critical for accurate interpretation of cross-peaks.
Infrared (IR) Spectroscopy
-
Sample Preparation: As pinane is a volatile liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Background Spectrum: Acquire a background spectrum of the empty IR spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare the fingerprint region of the unknown sample to reference spectra of the pure cis and trans isomers.
Visualizing the Differentiation Workflow
Caption: Experimental workflow for differentiating pinane isomers.
Logical Diagram for Isomer Identification
Caption: Decision logic for pinane isomer identification using NOESY.
Conclusion
For the unambiguous differentiation of cis- and trans-pinane isomers, NMR spectroscopy, particularly 2D NOESY, is the gold standard . It provides direct evidence of the through-space proximity of key methyl groups, leaving no room for ambiguity. While ¹H and ¹³C NMR offer valuable, characteristic data, NOESY provides the definitive answer. IR spectroscopy serves as a rapid, supportive technique, with differences in the fingerprint region correlating with the known isomer. GC-MS is highly effective for separating the isomers and confirming their molecular weight, but it relies on chromatographic resolution rather than distinct mass spectral fragmentation for differentiation. For researchers in drug development and related fields, a combination of these techniques, with a primary emphasis on NMR, will ensure accurate and reliable stereochemical assignment of pinane isomers.
Performance comparison of different pinane-based chiral ligands in catalysis.
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Pinane-based chiral ligands, derived from the readily available natural product α-pinene or β-pinene, have emerged as a versatile class of auxiliaries in asymmetric catalysis. Their rigid bicyclic structure provides a well-defined chiral environment that can effectively induce stereoselectivity in a variety of chemical transformations. This guide offers an objective comparison of the performance of different pinane-based chiral ligands, supported by experimental data, to aid researchers in the selection of the most suitable ligand for their synthetic needs.
Performance in Asymmetric Diethylzinc Addition to Aldehydes
A significant application of pinane-based chiral ligands is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The following data summarizes the performance of a library of pinane-based aminodiol ligands in the asymmetric addition of diethylzinc to benzaldehyde.
Table 1: Performance of Pinane-Based Aminodiol Ligands
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 6 | 98 | 60 | R |
| 7 | 97 | 55 | R |
| 8 | 95 | 65 | R |
| 9 | 99 | 70 | R |
| 10 | 96 | 80 | R |
| 11 | 98 | 75 | R |
| 12 | 95 | 73 | R |
| 13 (20) | 87 | 74 | S |
| 14 (21) | 83 | 80 | R |
| 15 (22) | 80 | 40 | R |
| 16 (23) | 93 | 10 | R |
Data sourced from a study on pinane-based chiral tridentate ligands.[1][2] The study found that aminodiol 10 and 21 (referred to as 14 in the table for consistency with the source's numbering) provided the highest enantioselectivity for the (R)-enantiomer, while the O-benzyl aminodiol 20 (referred to as 13 ) yielded the (S)-enantiomer with high selectivity.[2]
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
The following is a representative experimental protocol for the catalytic asymmetric addition of diethylzinc to benzaldehyde using pinane-based aminodiol ligands.
Materials:
-
Pinane-based chiral aminodiol ligand (10 mol%)
-
Toluene (anhydrous)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
Procedure:
-
A solution of the chiral aminodiol ligand (0.1 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk tube under an argon atmosphere.
-
Diethylzinc (2.0 mL, 2.0 mmol, 1.0 M in hexanes) is added dropwise to the ligand solution at 0 °C.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral gas chromatography (GC) analysis using a CHIRASIL-DEX CB column.[2]
Visualizing the Catalytic Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Synthetic pathway for pinane-based aminodiol ligands.
Caption: Generalized catalytic cycle for diethylzinc addition.
Conclusion
Pinane-based chiral ligands, particularly aminodiols, have demonstrated considerable utility in asymmetric catalysis, offering good to excellent enantioselectivities in the addition of diethylzinc to aldehydes. The performance of these ligands is highly dependent on their specific substitution patterns, allowing for fine-tuning of the catalyst to achieve the desired stereochemical outcome. The straightforward experimental protocols and the accessibility of the pinane scaffold from natural sources make these ligands attractive for both academic research and industrial applications. Future research may focus on expanding the application of these and other classes of pinane-based ligands to a broader range of asymmetric transformations and on the development of more robust and recyclable catalytic systems.
References
Unraveling Stereochemistry: A Comparative Guide to Molecular Modeling for Reaction Pathway Analysis
For researchers, scientists, and drug development professionals, predicting the stereochemical outcome of a chemical reaction is paramount. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Molecular modeling has emerged as a powerful tool to analyze reaction pathways and forecast stereoselectivity, offering a cost-effective and time-efficient alternative to purely empirical approaches. This guide provides an objective comparison of prominent molecular modeling methods for predicting stereochemical outcomes, supported by experimental data and detailed protocols.
The Computational Toolkit: Methods for Predicting Stereochemistry
The prediction of stereochemical outcomes hinges on accurately calculating the energy differences between the transition states leading to different stereoisomers. Several computational methods are employed for this purpose, each with its own strengths and limitations. The primary approaches can be broadly categorized into Quantum Mechanics (QM)-based methods, semi-empirical methods like Transition State Force Fields (TSFFs), and the rapidly evolving field of Machine Learning (ML).
Quantum Mechanics (QM)-Based Methods: The Gold Standard of Accuracy
Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost. By solving the Schrödinger equation for a given system, DFT can provide detailed information about the electronic structure of transition states, enabling the calculation of their relative energies. However, for complex molecules and extensive conformational searching, DFT calculations can be computationally demanding.
Transition State Force Fields (TSFFs): Bridging Speed and Accuracy
To address the computational cost of QM methods, semi-empirical approaches like the Quantum-Guided Molecular Mechanics (Q2MM) method have been developed. Q2MM utilizes QM data to parameterize a force field specifically for the transition state of a reaction. This allows for rapid conformational sampling and energy calculations, making it suitable for screening large numbers of substrates and catalysts. The Q2MM method has shown excellent correlation with experimental results in numerous studies.
Machine Learning (ML): A Data-Driven Approach to Prediction
Machine learning models are increasingly being applied to predict the stereochemical outcomes of reactions. These models are trained on large datasets of known reactions and their corresponding stereoselectivities. By learning the complex relationships between molecular features and reaction outcomes, ML models can make rapid predictions for new reactions. The accuracy of ML models is highly dependent on the quality and diversity of the training data.
Head-to-Head Comparison: Performance in Predicting Stereochemical Outcomes
A direct, comprehensive comparison of these methods for the same reaction in a single study is often difficult to find in the literature. However, by synthesizing data from various sources, we can construct a comparative overview. The Diels-Alder reaction, a cornerstone of organic synthesis with well-understood stereochemical pathways, and organocatalytic reactions, which are crucial in modern drug discovery, serve as excellent case studies.
One study on the application of the Q2MM method to 77 literature reactions demonstrated its predictive power, even leading to the reassignment of the experimentally observed configuration in some cases. Another validation of Q2MM for a Pd-catalyzed 1,4-conjugate addition across 82 examples showed a strong correlation between computed and experimental stereoselectivities. Machine learning models, such as the chemistry-aware NERF model, have shown predictive accuracy exceeding 90% for Diels-Alder reactions with a sufficiently large training set.
For a specific example, consider the proline-catalyzed aldol reaction, a classic organocatalytic transformation. Computational studies using DFT can accurately predict the observed diastereoselectivity and enantioselectivity by modeling the key transition states. The Q2MM method, when parameterized for this reaction class, can also provide rapid and accurate predictions. A machine learning model trained on a dataset of similar aldol reactions could also be employed for high-throughput screening of substrates.
Table 1: Comparison of Molecular Modeling Methods for Stereochemical Outcome Prediction
| Method | Principle | Accuracy | Computational Cost | Throughput | Key Strengths | Key Limitations |
| Density Functional Theory (DFT) | Solves the electronic structure of molecules from first principles. | High | High | Low | Provides detailed mechanistic insights; no prior experimental data needed. | Computationally expensive for large systems and extensive sampling. |
| Quantum-Guided Molecular Mechanics (Q2MM) | Uses QM data to create a specialized force field for the transition state. | High | Medium | Medium | Balances accuracy and speed; suitable for catalyst and substrate screening. | Requires initial QM calculations for parameterization; reaction-specific. |
| Machine Learning (ML) | Learns from large datasets of reactions to predict outcomes. | Varies (can be high) | Low (for prediction) | High | Extremely fast for prediction on new reactions; can identify complex patterns. | Requires large, high-quality training data; may not extrapolate well to new reaction types. |
Experimental Validation: The Ground Truth
Computational predictions, no matter how sophisticated, must be validated by experimental data. The primary experimental technique for determining the stereochemical outcome of a reaction is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Experimental Protocol: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Objective: To separate and quantify the enantiomers of a chiral product to determine the enantiomeric excess.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Modifiers (if necessary, e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)
-
Racemic standard of the product
-
Sample of the reaction mixture
Procedure:
-
Method Development:
-
Dissolve the racemic standard in a suitable solvent.
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting point is a mixture of n-hexane and an alcohol (isopropanol or ethanol).[1]
-
Optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.
-
-
Sample Analysis:
-
Prepare a solution of the reaction mixture of a known concentration.
-
Inject the sample onto the chiral HPLC column under the optimized conditions.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the retention times of the racemic standard.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100
-
Visualizing the Workflow and Concepts
To better understand the relationships between these methods and the overall process of analyzing reaction pathways, the following diagrams are provided.
Caption: Workflow for analyzing stereochemical outcomes.
Caption: Comparison of computational methods.
References
Safety Operating Guide
Personal protective equipment for handling (1R)-(+)-cis-Pinane
Essential Safety and Handling Guide for (1R)-(+)-cis-Pinane
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion can be fatal if the substance enters the airways.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Standards Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should also be used. | EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-impermeable gloves. Fire/flame resistant and impervious clothing. | EN 374, EU Directive 89/686/EEC[1] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | NIOSH (US) approved |
Operational Plan: Handling and Disposal
This section outlines the step-by-step procedures for safely handling and disposing of this compound.
I. Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to ensure adequate ventilation.[1][2][4]
-
Ignition Sources : Before handling, remove all potential ignition sources from the area. This includes heat, sparks, open flames, and hot surfaces.[1][3][4] Smoking is strictly prohibited in the handling area.[1][3][4]
-
Grounding : To prevent static discharge, ground and bond the container and receiving equipment.[1][3][4]
-
Equipment : Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][4] All tools used during the process must be of a non-sparking type.[1][3][4]
-
Personal Attire : Wear the specified PPE as detailed in the table above. Long pants and closed-toed shoes are required. Tie back long hair and remove all jewelry.
-
Container Management : Keep the container tightly closed when not in use.[1][3][4]
II. In Case of Exposure or Spill
-
Skin Contact : If skin contact occurs, immediately take off all contaminated clothing and rinse the affected area with water.[1][3][4]
-
Eye Contact : If the chemical enters the eyes, rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2] Seek immediate medical attention.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
-
Spill : In the event of a spill, evacuate personnel to a safe area. Use spark-proof tools and explosion-proof equipment for containment and cleanup.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1][2][4] Prevent the spill from entering drains.[2][4]
III. Disposal Plan
-
Waste Collection : All materials contaminated with this compound, including the chemical itself, should be considered hazardous waste.
-
Containerization : Store waste in suitable, closed containers that are properly labeled.[1][2][4]
-
Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical through standard waste or sewer systems.[2][4]
-
Glove Disposal : Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices.[2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
